Piperidin-1-yl-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-8-4-2-1-3-5-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDBIJCCXDEZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276797 | |
| Record name | Piperidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-67-4 | |
| Record name | Piperidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3235-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Genesis of a Scaffold: Unraveling the History and Discovery of Piperidin-1-yl-acetic Acid
A foundational molecule in the vast landscape of nitrogen-containing heterocyclic compounds, Piperidin-1-yl-acetic acid, has a history rooted in the foundational principles of organic synthesis. While its discovery wasn't marked by a singular "eureka" moment, its emergence is a testament to the systematic exploration of amine chemistry in the late 19th and early 20th centuries. This technical guide delves into the historical synthesis, key experimental findings, and the evolving understanding of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals.
This compound, also known as piperidinoacetic acid or N-carboxymethylpiperidine, belongs to the class of N-substituted amino acids. Its core structure, featuring a saturated six-membered piperidine ring linked to an acetic acid moiety via the nitrogen atom, has served as a versatile building block in medicinal chemistry and materials science.
Early Synthesis: A Reaction of Established Precursors
The first synthesis of this compound is not attributed to a single, celebrated discovery but rather emerged from the logical extension of well-established reactions. The fundamental method for its preparation involves the N-alkylation of piperidine with a haloacetic acid, most commonly chloroacetic acid or its esters. This reaction, a classic example of nucleophilic substitution, was a staple in the toolkit of organic chemists during the late 1800s and early 1900s as they systematically investigated the reactivity of secondary amines.
While pinpointing the exact first publication remains a challenge due to the nature of early chemical literature, the synthesis would have been readily achievable by chemists of that era, such as those working in the laboratories of prominent German and Dutch chemists. The reaction of piperidine with chloroacetic acid would have been a logical step in the broader study of carboxymethylation of amines.
Experimental Protocols: From Historical Methods to Modern Refinements
The foundational experimental protocol for the synthesis of this compound has remained conceptually similar over the past century, though with significant refinements in techniques and analytical methods.
Table 1: Key Experimental Data for the Synthesis of this compound
| Parameter | Historical Method (Conceptual) | Modern Method |
| Reactants | Piperidine, Chloroacetic Acid | Piperidine, Ethyl Chloroacetate |
| Solvent | Often neat or in water/ethanol | Aprotic polar solvents (e.g., DMF, Acetonitrile) |
| Base | Excess piperidine or inorganic base (e.g., Na2CO3) | Triethylamine, Potassium Carbonate |
| Temperature | Elevated temperatures (reflux) | Room temperature to moderate heating (e.g., 60-80 °C) |
| Work-up | Acidification and precipitation | Extraction and chromatographic purification |
| Yield | Generally moderate | Typically high (>80%) |
| Characterization | Melting point, elemental analysis | NMR, IR, Mass Spectrometry |
Detailed Methodologies
Conceptual Historical Synthesis:
A mixture of piperidine and chloroacetic acid, often with an excess of piperidine to act as both reactant and base, would be heated, likely under reflux conditions. The reaction mixture would then be cooled and acidified, leading to the precipitation of this compound hydrochloride. The free acid could be obtained by subsequent neutralization.
Modern Synthetic Protocol:
To a solution of piperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile is added a base, typically triethylamine (1.1 eq.). The mixture is stirred at room temperature, and a solution of ethyl chloroacetate (1.0 eq.) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. The aqueous layer is then acidified to a pH of approximately 4-5, leading to the precipitation of this compound. The solid product is collected by filtration, washed with cold water, and dried. For ester derivatives, the initial product is the corresponding ester, which can then be hydrolyzed to the carboxylic acid.
Logical Workflow for Synthesis
The synthesis of this compound follows a straightforward logical workflow, beginning with the selection of starting materials and culminating in the purification and characterization of the final product.
Caption: A logical workflow diagram for the synthesis of this compound.
Biological Significance and Signaling Pathways: A Progenitor to Bioactive Molecules
While this compound itself does not possess prominent standalone biological activity, its true significance lies in its role as a versatile scaffold for the development of a vast array of biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. The introduction of the acetic acid moiety at the 1-position provides a crucial handle for further chemical modification, allowing for the synthesis of more complex derivatives with tailored pharmacological profiles.
Derivatives of this compound have been explored for a wide range of therapeutic applications, including as:
-
Anticholinergic agents: By esterification of the carboxylic acid group, compounds with antispasmodic and anticholinergic properties have been developed.
-
Enzyme inhibitors: The carboxylic acid can interact with the active sites of various enzymes.
-
Central nervous system (CNS) agents: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.
The signaling pathways modulated by derivatives of this compound are diverse and depend on the specific modifications made to the core structure. For instance, anticholinergic derivatives would act as antagonists at muscarinic acetylcholine receptors.
Caption: Relationship between the core scaffold and its potential biological applications.
Conclusion
The history of this compound is not one of a dramatic discovery but of the steady, methodical advancement of organic chemistry. Its synthesis, born from the fundamental principles of amine alkylation, has provided a simple yet powerful platform for chemical innovation. While the parent molecule itself is not a potent therapeutic agent, its enduring legacy lies in the vast and diverse library of bioactive compounds that have been and continue to be built upon its foundational structure. For researchers and drug development professionals, understanding the history and fundamental chemistry of this core scaffold is essential for the rational design of the next generation of piperidine-based therapeutics.
Biochemical Properties of Piperidin-1-yl-acetic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-yl-acetic acid and its derivatives represent a class of compounds with significant potential in drug discovery and development. The piperidine scaffold is a common motif in many biologically active molecules, and its combination with an acetic acid moiety offers a versatile platform for designing compounds that can interact with a variety of biological targets. While in-depth biochemical data on the parent this compound is limited in publicly available literature, numerous studies have explored the therapeutic potential of its derivatives. This technical guide provides a comprehensive overview of the biochemical properties of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the piperidine acetic acid core.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound, categorized by their biological targets.
Table 1: Cholinesterase Inhibitory Activity of Piperidinone Derivatives
| Compound ID | Compound Name | Target Enzyme | IC50 (µM) |
| 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 |
| 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 |
AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase. Data extracted from a study on piperidinone derivatives as potential agents for Alzheimer's disease.
Table 2: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound ID | Compound Name | Target Enzyme | IC50 (nM) |
| 7 | N/A | MAGL | 133.9 |
| 10c | N/A | MAGL | 124.6 |
| 10d | N/A | MAGL | 107.2 |
| 10e | N/A | MAGL | 109.4 |
| 13 | N/A | MAGL | 2.0 |
Data extracted from a study on benzylpiperidine-based MAGL inhibitors.[1][2][3]
Table 3: Bradykinin B1 Receptor Antagonist Activity of Piperidine Acetic Acid Tetralin Core Derivatives
| Compound ID | Target Receptor | IC50 (nM) |
| 13g | Bradykinin B1 | <20 |
Data from a study on a new class of bradykinin B1 receptor antagonists.
Table 4: Cannabinoid CB1 Receptor Inverse Agonist Activity of Functionalized Purine Derivatives
| Compound ID | Target Receptor | Activity |
| 38 | Cannabinoid CB1 | Potent Inverse Agonist |
Data from a study on peripherally restricted inverse agonists of the CB1 receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and biological evaluation of this compound derivatives.
Synthesis of Piperidinone Derivatives (e.g., for Cholinesterase Inhibition)
General Procedure for Claisen-Schmidt Condensation:
-
Dissolve 1-benzyl-4-piperidinone (5 mmol) and the corresponding aromatic aldehyde (10 mmol) in 30 mL of methanol in a flask placed in an ice bath (0 °C).
-
To this stirred reaction mixture, add a 30% solution of KOH (2 mL) dropwise.
-
Allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the resulting yellow precipitate and wash it several times with cold methanol.
-
Crystallize the crude product from ethyl acetate to obtain the pure piperidinone derivative.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
AChE or BuChE enzyme solution
-
Test compounds (piperidinone derivatives) dissolved in a suitable solvent
Procedure:
-
In a 96-well microplate, add 100 µL of the enzyme solution and 100 µL of the test compound solution at various concentrations to the sample wells. For the control wells, add 100 µL of the enzyme solution and 100 µL of the buffer.
-
Pre-incubate the plate for 5 minutes.
-
Add 100 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay is used to screen for inhibitors of human MAGL.
Reagents:
-
HEM-BSA buffer (50 mM HEPES, 1 mM EDTA, 10 mM MgCl₂, 0.1% BSA, pH 7.0)
-
Human recombinant MAGL
-
4-nitrophenylacetate (4-NPA) as substrate
-
Test compounds (benzoylpiperidine derivatives) dissolved in DMSO
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the human recombinant MAGL enzyme to all wells except the blank.
-
Pre-incubate the plate to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Monitor the formation of the yellow product, 4-nitrophenol, by measuring the absorbance at 405-412 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.
Bradykinin B1 Receptor Functional Assay
This assay measures the antagonist activity of compounds on the bradykinin B1 receptor.
General Protocol for a Calcium Mobilization Assay:
-
Culture CHO cells stably expressing the human bradykinin B1 receptor in appropriate media.
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Add the test compounds (piperidine acetic acid tetralin derivatives) at various concentrations to the wells and incubate.
-
Stimulate the cells with a known B1 receptor agonist (e.g., des-Arg9-bradykinin).
-
Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Determine the inhibitory effect of the test compounds on the agonist-induced calcium mobilization to calculate the IC50 values.
Cannabinoid CB1 Receptor Inverse Agonist Functional Assay
This assay is used to determine the inverse agonist activity of compounds at the CB1 receptor.
[³⁵S]GTPγS Binding Assay:
-
Prepare cell membranes from cells overexpressing the human CB1 receptor.
-
In a 96-well plate, incubate the cell membranes with the test compounds (functionalized purine derivatives) at various concentrations in an assay buffer containing GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate the mixture to allow for the binding of [³⁵S]GTPγS to G-proteins upon receptor activation (or basal activity for inverse agonists).
-
Terminate the reaction and separate the bound from free [³⁵S]GTPγS by filtration through a glass fiber filter plate.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Inverse agonists will decrease the basal [³⁵S]GTPγS binding. Calculate the percentage of inhibition of basal activity to determine the potency of the inverse agonists.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways modulated by these compounds.
Cholinergic Signaling Pathway and Inhibition
Piperidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, these compounds increase the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of piperidinone derivatives on AChE.
Endocannabinoid Signaling and CB1 Receptor Inverse Agonism
Functionalized purine derivatives containing a piperidine moiety can act as inverse agonists at the cannabinoid CB1 receptor. Inverse agonists bind to the same receptor as agonists but induce an opposite pharmacological response. In the case of the CB1 receptor, which has constitutive activity, inverse agonists reduce the basal level of signal transduction.
Caption: Endocannabinoid signaling at the CB1 receptor and the effect of a piperidine derivative as an inverse agonist.
Bradykinin Signaling and B1 Receptor Antagonism
Piperidine acetic acid derivatives with a tetralin core can act as antagonists at the bradykinin B1 receptor. This receptor is typically upregulated during inflammation and is involved in pain signaling. Antagonists block the binding of the natural ligand, des-Arg⁹-bradykinin, thereby inhibiting the downstream signaling cascade that leads to inflammation and pain.
Caption: Bradykinin signaling through the B1 receptor and its antagonism by a piperidine derivative.
Conclusion
This technical guide has summarized the available biochemical data on this compound and its derivatives. The presented information highlights the significant therapeutic potential of this class of compounds, with demonstrated activity against key biological targets involved in neurodegenerative diseases, inflammation, and pain. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel derivatives. The signaling pathway diagrams illustrate the mechanisms through which these compounds exert their effects. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives is warranted to advance their development as potential therapeutic agents.
References
The Elusive Mechanism: An In-Depth Technical Guide to the Biological Activities of Piperidin-1-yl-acetic Acid and its Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action of Piperidin-1-yl-acetic acid is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities and proposed mechanisms of action of closely related piperidine derivatives. The information presented herein should be considered as potential, but not definitive, mechanisms for the parent compound, this compound.
Executive Summary
This compound belongs to the vast and pharmacologically significant class of piperidine-containing compounds. While the precise molecular interactions of the parent compound remain to be fully elucidated, research into its derivatives has revealed a spectrum of biological activities. These activities primarily converge on two key areas: the inhibition of platelet aggregation and the modulation of cholinesterase activity. This technical guide synthesizes the available preclinical data on these derivatives to provide insights into their potential mechanisms of action, supported by quantitative data and proposed signaling pathways.
Potential Mechanisms of Action of Piperidine Derivatives
The piperidine scaffold is a versatile structural motif in medicinal chemistry, contributing to the diverse pharmacological profiles of its derivatives.[1] The primary biological activities observed for derivatives of this compound are detailed below.
Inhibition of Platelet Aggregation
Several derivatives of this compound have demonstrated potent antiplatelet effects.[2][3] Patents have also described piperidine acetic acid derivatives as inhibitors of fibrinogen-dependent blood platelet aggregation.[4][5] The proposed mechanisms for this activity are multifaceted and appear to target key enzymes in the arachidonic acid pathway.
One prominent example is the natural product piperine, which contains a piperidine moiety. Studies on piperine have shown that it inhibits platelet aggregation by targeting cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase, without affecting cyclooxygenase-1 (COX-1) activity.[6][7]
Proposed Signaling Pathway for Antiplatelet Activity of Piperine:
Caption: Proposed inhibitory mechanism of piperine on the platelet aggregation pathway.
Cholinesterase Inhibition
A significant body of research has focused on the synthesis and evaluation of piperidine derivatives as cholinesterase inhibitors.[8][9][10] This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the potentiation of cholinergic neurotransmission is a key therapeutic strategy. The mechanism involves the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Logical Relationship for Cholinesterase Inhibition:
Caption: The role of piperidine derivatives in inhibiting cholinesterase activity.
Quantitative Data from Derivative Studies
The following tables summarize the quantitative data for the biological activities of various piperidine derivatives, providing insights into their potency.
Table 1: Antiplatelet Activity of Piperidine Derivatives
| Compound | Target/Inducer | IC50 Value | Reference |
| Piperine | Collagen-induced platelet aggregation | 158.0 µM | [7] |
| Piperine | Arachidonic acid-induced platelet aggregation | 134.2 µM | [7] |
| PD5 (a piperidinol derivative) | Platelet activating factor-induced aggregation | 0.06 mM | [3] |
| PD3 (a piperidinol derivative) | Platelet activating factor-induced aggregation | 80 mM | [3] |
Table 2: Cholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) | AChE | 12.55 | [9] |
| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | BuChE | 17.28 | [9] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 | [10] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BuChE | 11.59 | [10] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following outlines a general experimental workflow for assessing the biological activities discussed.
Experimental Workflow for Assessing Antiplatelet and Cholinesterase Inhibitory Activity:
Caption: A generalized workflow for evaluating the biological activities of piperidine derivatives.
Platelet Aggregation Assay (based on Chrono-log Aggregometer)
-
Platelet Preparation: Isolate platelets from fresh whole blood (e.g., from rabbit or human donors) by differential centrifugation.
-
Incubation: Incubate the washed platelets at 37°C in an aggregometer.
-
Compound Addition: Add the test compound (e.g., a piperidine derivative) at various concentrations to the platelet suspension and incubate for a specified period (e.g., 3 minutes).
-
Induction of Aggregation: Initiate platelet aggregation by adding an agonist such as collagen, arachidonic acid, or platelet-activating factor.
-
Measurement: Monitor the change in light transmission through the platelet suspension over time using a turbidimetric aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylcholinesterase or butyrylcholinesterase, the test inhibitor (piperidine derivative) at various concentrations, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: In a microplate well, mix the enzyme solution with the inhibitor solution and pre-incubate for a defined period.
-
Initiation of Reaction: Add the substrate and DTNB to the mixture to start the enzymatic reaction. The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion and Future Directions
While a definitive mechanism of action for this compound remains to be elucidated, the research on its derivatives provides a strong foundation for further investigation. The consistent observation of antiplatelet and cholinesterase inhibitory activities across various substituted piperidine compounds suggests that the piperidine nucleus is a key pharmacophore.
Future research should focus on:
-
Direct Mechanistic Studies: Elucidating the specific molecular targets of this compound itself.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to optimize its potency and selectivity for specific targets.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising derivatives in relevant animal models of thrombosis and neurodegenerative diseases.
By building upon the knowledge gained from its derivatives, the full therapeutic potential of this compound and related compounds can be unlocked.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiplatelet activities of newly synthesized derivatives of piperlongumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1993010091A2 - Piperidine acetic acid derivatives as inhibitors of fibrinogen-dependent blood platelet aggregation - Google Patents [patents.google.com]
- 5. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 6. Piperine inhibits the activities of platelet cytosolic phospholipase A2 and thromboxane A2 synthase without affecting cyclooxygenase-1 activity: different mechanisms of action are involved in the inhibition of platelet aggregation and macrophage inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Characteristics of the Piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of FDA-approved drugs.[1] Its remarkable success is due to a unique combination of structural and electronic features that positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide explores the fundamental characteristics of the piperidine scaffold, offering insights into its physicochemical properties, conformational dynamics, synthesis, and profound impact on drug design.
Physicochemical and Structural Properties
The utility of the piperidine scaffold in drug development is rooted in its distinct physicochemical properties. The nitrogen atom's basicity, with a typical pKa of its conjugate acid around 11.2, ensures it is predominantly protonated at physiological pH.[1][2][3] This state is crucial for forming strong ionic interactions with acidic residues in target proteins.[1] The scaffold maintains a balance of lipophilicity and solubility, which contributes to the favorable absorption, distribution, metabolism, and excretion (ADME) profiles of piperidine-containing molecules.[1][4]
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N | [5][6] |
| Molar Mass | 85.150 g·mol⁻¹ | [5][6] |
| Appearance | Colorless liquid | [5][6] |
| Density | 0.862 g/mL | [5][6] |
| Boiling Point | 106 °C | [5][6] |
| Melting Point | -7 °C | [6][7] |
| Aqueous Solubility | Miscible | [2][5] |
| pKa (conjugate acid) | ~11.22 | [1][2][3][6][8] |
| logP (calculated) | ~0.84 | [2] |
| C-C Bond Length | ~1.53 Å | [9] |
| C-N Bond Length | ~1.47 Å | [9] |
Conformational Analysis
The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt several low-energy conformations, with the chair conformation being the most stable and predominant.[1] This conformational flexibility is a key advantage in drug design, enabling substituents to be precisely oriented for optimal binding to biological targets.[1][4]
The chair conformation exists in two forms that can interconvert through ring inversion. Substituents can occupy either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial steric strain.[6] For the unsubstituted piperidine ring, the conformer with the N-H bond in the equatorial position is more stable than the axial conformer by about 0.72 kcal/mol in the gas phase.[6][9] However, in polar solvents, the axial conformer can become more stable.[6] While the chair form is most common, boat and twist-boat conformations can also exist, particularly in substituted or sterically hindered piperidine derivatives.[10][11][12]
Caption: Equilibrium between equatorial and axial N-H chair conformations.
Synthesis of the Piperidine Scaffold
The construction of the piperidine ring is a well-established area of organic synthesis with numerous methodologies. The primary strategies can be broadly categorized into three main routes: hydrogenation/reduction of pyridine precursors, intramolecular cyclization, and cycloaddition reactions.[13]
-
Hydrogenation of Pyridines: This is one of the most common and direct methods, often employing transition-metal catalysts like nickel, palladium, or rhodium to reduce the aromatic pyridine ring to a saturated piperidine.[13][14][15]
-
Intramolecular Cyclization: These methods build the ring by forming a C-N bond within a linear precursor. Reactions like reductive amination, aza-Michael additions, and metal-catalyzed cyclizations are frequently used.[13][16]
-
Cycloaddition Reactions: Aza-Diels-Alder reactions, for instance, provide a powerful way to construct the six-membered ring with high stereocontrol.
Caption: Major synthetic routes to the piperidine scaffold.
Role in Medicinal Chemistry and Prominent Drugs
The piperidine scaffold is a key structural motif in a multitude of therapeutic agents across various disease areas, including cancer, central nervous system (CNS) disorders, and infectious diseases.[4][17][18] Its versatility allows it to serve as a robust framework for orienting pharmacophoric groups and to engage in critical hydrogen bonding and ionic interactions with biological targets.[2]
| Drug | Therapeutic Area | Mechanism of Action |
| Donepezil | Alzheimer's Disease | Reversible acetylcholinesterase (AChE) inhibitor.[5][19][20] |
| Methylphenidate | ADHD | Dopamine and norepinephrine reuptake inhibitor.[6] |
| Fentanyl | Analgesia (Opioid) | Potent µ-opioid receptor agonist.[6][14] |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist.[6] |
| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor.[6][16] |
| Loratadine | Antihistamine | Histamine H1 receptor antagonist.[5][6] |
Signaling Pathway Example: Donepezil in Alzheimer's Disease
Donepezil is a first-line treatment for Alzheimer's disease that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[19][21] In Alzheimer's, there is a decline in the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[21] By blocking AChE, donepezil prevents the breakdown of ACh, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[19][22]
Caption: Mechanism of action for the piperidine-based drug Donepezil.
Experimental Protocols
Protocol 1: Representative Synthesis of an N-Substituted Piperidine
This protocol describes a microwave-assisted synthesis of N-substituted piperidines via cyclocondensation of 1,5-dichloropentane with a primary amine in an aqueous medium, a method noted for its efficiency and adherence to green chemistry principles.[23]
-
Reaction Setup: In a microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the selected primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[23]
-
Solvent Addition: Add 2 mL of deionized water to the vessel.[23]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture at 150°C for 10-20 minutes. Monitor reaction progress by thin-layer chromatography (TLC).[23]
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.[23]
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).[23]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[23]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[23]
Protocol 2: General Protocol for Conformational Analysis by ¹H NMR Spectroscopy
NMR spectroscopy is a primary tool for determining the conformation of piperidine derivatives in solution.[24][25] Coupling constants (J-values) between vicinal protons provide critical information about dihedral angles, which helps to distinguish between axial and equatorial substituent orientations.[10]
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[24]
-
Spectrum Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key signals for piperidine ring protons typically appear between δ 1.0-4.0 ppm.[24]
-
Data Analysis:
-
Chemical Shifts: Analyze the chemical shifts. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
-
Coupling Constants: Measure the vicinal coupling constants (³JHH). Large coupling constants (³J_ax,ax ≈ 10-13 Hz) are indicative of a trans-diaxial relationship between protons. Smaller coupling constants (³J_ax,eq and ³J_eq,eq ≈ 2-5 Hz) indicate other relationships.[10]
-
Conformation Assignment: The pattern of coupling constants allows for the assignment of protons as axial or equatorial, thereby determining the preferred chair conformation and the orientation of substituents. For more complex structures, 2D NMR experiments like COSY and NOESY may be required.[26]
-
Conclusion
The piperidine scaffold remains an indispensable tool in modern drug discovery.[1] Its inherent structural and physicochemical properties—basicity, conformational flexibility, and balanced lipophilicity—provide a robust foundation for designing molecules with favorable ADME profiles and high target affinity.[4] A deep understanding of its conformational behavior, coupled with versatile synthetic strategies, allows medicinal chemists to finely tune pharmacological activity. As drug development continues to evolve, the strategic incorporation of the piperidine ring will undoubtedly continue to drive the creation of innovative and effective therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Piperidine [drugfuture.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. webqc.org [webqc.org]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. goodrx.com [goodrx.com]
- 20. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 22. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. Its saturated, six-membered heterocyclic structure provides a versatile scaffold for introducing diverse functionalities, influencing pharmacokinetic and pharmacodynamic properties. The journey to understanding and manipulating this fundamental chemical entity began in the 19th century, with early chemists isolating piperidine from natural sources and later developing ingenious synthetic routes. This technical guide provides an in-depth exploration of the foundational, early methods for the synthesis of piperidine and its derivatives, offering a historical perspective and detailed experimental insights that remain relevant to contemporary organic synthesis.
Ladenburg's Landmark Synthesis of (±)-Coniine (1886)
A pivotal moment in the history of organic synthesis was Albert Ladenburg's total synthesis of the toxic alkaloid (±)-coniine, the principal poison of hemlock. This achievement, the first of its kind for an alkaloid, not only confirmed the structure of coniine but also established a foundational route to 2-alkylpiperidines.
Reaction Pathway
The synthesis proceeds in three main stages: the thermal rearrangement of N-methylpyridine iodide to 2-methylpyridine (α-picoline), a condensation reaction with acetaldehyde to form 2-propenylpyridine, and finally, the reduction of the pyridine ring and the side chain double bond to yield (±)-coniine.
Caption: Ladenburg's synthesis of (±)-coniine.
Experimental Protocol (Ladenburg, 1886)
Step 1: Preparation of 2-Methylpyridine (α-Picoline)
-
N-methylpyridine iodide is heated in a sealed tube or retort at 250-300°C.
-
The product, 2-methylpyridine, is isolated from the reaction mixture by distillation.
Step 2: Synthesis of 2-Propenylpyridine
-
2-Methylpyridine is heated with paraldehyde (a trimer of acetaldehyde) in the presence of anhydrous zinc chloride.
-
The resulting 2-propenylpyridine is purified by distillation.
Step 3: Reduction to (±)-Coniine
-
2-Propenylpyridine is dissolved in absolute ethanol.
-
Metallic sodium is added portion-wise to the solution, effecting the reduction of both the pyridine ring and the side-chain double bond.
-
After the reaction is complete, the racemic (±)-coniine is isolated and purified.
Quantitative Data
While Ladenburg's original 1886 publication does not provide detailed yields for each step, subsequent reproductions and similar syntheses have reported varying yields. The efficiency of the initial thermal rearrangement and the final reduction are highly dependent on the specific reaction conditions.
| Step | Reactants | Reagents/Conditions | Product | Reported Yield |
| 1 | N-Methylpyridine Iodide | Heat (250-300°C) | 2-Methylpyridine | Moderate |
| 2 | 2-Methylpyridine, Paraldehyde | Anhydrous ZnCl₂ | 2-Propenylpyridine | Low to Moderate |
| 3 | 2-Propenylpyridine | Sodium, Ethanol | (±)-Coniine | Moderate |
Catalytic Hydrogenation of Pyridine
The most direct and industrially significant route to piperidine is the catalytic hydrogenation of pyridine. This method, pioneered in the early 20th century, involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst.
Reaction Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
-
Catalyst Preparation: In a high-pressure reaction vessel, platinum(IV) oxide (PtO₂, Adams' catalyst) is suspended in a suitable solvent, typically glacial acetic acid.
-
Reaction Setup: The pyridine substrate is added to the catalyst suspension.
-
Hydrogenation: The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas (typically 50-70 bar). The mixture is then agitated at a controlled temperature (often room temperature to 80°C) until the theoretical amount of hydrogen is consumed.
-
Work-up: The reaction mixture is filtered to remove the catalyst. The filtrate is then carefully neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Isolation: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude piperidine derivative is purified by distillation.
Quantitative Data for Early Catalytic Systems
The choice of catalyst, solvent, temperature, and pressure significantly impacts the yield and selectivity of pyridine hydrogenation.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Notes |
| Raney Nickel | 100-200 | 170-200 | Neat | High | Common industrial method. |
| Platinum(IV) Oxide (PtO₂) | 50-70 | Room Temp. | Glacial Acetic Acid | Good to Excellent | Effective for substituted pyridines. |
| Palladium on Carbon (Pd/C) | 1-5 | 25-80 | Various | Good | Often requires acidic additives. |
| Rhodium on Carbon (Rh/C) | 10-50 | 25-100 | Various | High | Highly active and selective. |
| Molybdenum Disulfide | High | High | Neat | High | Industrial catalyst for piperidine production. |
Hofmann-Löffler-Freytag Reaction
The Hofmann-Löffler-Freytag reaction is a powerful method for the synthesis of pyrrolidines and, in some cases, piperidines, through the cyclization of N-haloamines. The reaction proceeds via a free-radical mechanism and is typically initiated by heat or UV light in the presence of a strong acid.
Reaction Mechanism
An In-depth Technical Guide on the Theoretical Mechanisms of (4-Benzyl-piperidin-1-yl)-acetic acid
Disclaimer: Direct experimental data on the mechanism of action for (4-Benzyl-piperidin-1-yl)-acetic acid is not extensively available in peer-reviewed literature. This document synthesizes information from structurally related compounds to propose theoretical mechanisms of action. The quantitative data, experimental protocols, and signaling pathways described herein are based on these related molecules and should be considered as a predictive framework for guiding future research on (4-Benzyl-piperidin-1-yl)-acetic acid.
Introduction
(4-Benzyl-piperidin-1-yl)-acetic acid is a derivative of 4-benzylpiperidine. While this specific molecule has not been the subject of extensive pharmacological investigation, the well-characterized activities of its structural components and close analogs allow for the formulation of several evidence-based theories regarding its potential mechanisms of action. This technical guide will explore these theoretical mechanisms, providing a framework for researchers, scientists, and drug development professionals. The primary proposed mechanisms are centered around its 4-benzylpiperidine core and include modulation of monoaminergic systems, interaction with sigma receptors, and potential effects on NMDA receptors.
Theoretical Mechanisms of Action
The pharmacological profile of (4-Benzyl-piperidin-1-yl)-acetic acid is likely dictated by the 4-benzylpiperidine moiety. Based on existing data for this core structure and its derivatives, the following mechanisms are proposed:
The most direct pharmacological data available for the core structure, 4-benzylpiperidine, indicates that it functions as a monoamine releasing agent.[1][2] It shows a preference for the release of norepinephrine and dopamine over serotonin.[1][2] Specifically, it is most potent as a norepinephrine releaser.[1][2] This activity suggests that (4-Benzyl-piperidin-1-yl)-acetic acid could potentially enhance synaptic concentrations of these key neurotransmitters, which are implicated in mood, attention, and motivation.
Furthermore, 4-benzylpiperidine has been shown to be a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] This dual action of promoting release and reducing degradation could lead to a significant increase in monoaminergic neurotransmission.
Derivatives of benzylpiperidine have been synthesized and identified as potent ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] Sigma receptors are intracellular chaperone proteins involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling.[4] Ligands for sigma receptors are being investigated for their potential in treating neurological disorders and pain.[4][5] The structural similarity of (4-Benzyl-piperidin-1-yl)-acetic acid to known sigma receptor ligands suggests it may also interact with these targets.
A series of 4-benzylpiperidine carboxamides have been designed and synthesized as dual serotonin and norepinephrine reuptake inhibitors (SNRIs).[6][7][8] SNRIs are an established class of antidepressants that function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the synaptic availability of these neurotransmitters.[9][10] The presence of the 4-benzylpiperidine scaffold in these compounds suggests that (4-Benzyl-piperidin-1-yl)-acetic acid could also possess SNRI activity.
Certain derivatives of 4-benzylpiperidine have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically the NR1A/2B subtype.[1][11] NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and neuronal function. Antagonism of NMDA receptors is a mechanism of action for drugs used in the treatment of depression and neurodegenerative diseases.
Quantitative Data for Structurally Related Compounds
The following table summarizes the available quantitative data for 4-benzylpiperidine and its derivatives, which may serve as a predictive reference for the activity of (4-Benzyl-piperidin-1-yl)-acetic acid.
| Compound/Class | Target | Assay | Value | Reference |
| 4-Benzylpiperidine | Dopamine Transporter (DAT) | Monoamine Release | EC50 = 109 nM | [1][2] |
| 4-Benzylpiperidine | Norepinephrine Transporter (NET) | Monoamine Release | EC50 = 41.4 nM | [1][2] |
| 4-Benzylpiperidine | Serotonin Transporter (SERT) | Monoamine Release | EC50 = 5,246 nM | [1][2] |
| 4-Benzylpiperidine | Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | IC50 = 130 µM | [1] |
| 4-Benzylpiperidine | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 750 µM | [1] |
| Benzylpiperidine Derivatives | Sigma-1 Receptor (σ1R) | Radioligand Binding | Ki = 3.2 nM - 82 nM | [3] |
| Benzylpiperidine Derivatives | Sigma-2 Receptor (σ2R) | Radioligand Binding | Moderate Selectivity over σ1R | [3] |
| 4-Benzylpiperidine Carboxamides | Serotonin Transporter (SERT) | Reuptake Inhibition | Potent Inhibition | [6][7] |
| 4-Benzylpiperidine Carboxamides | Norepinephrine Transporter (NET) | Reuptake Inhibition | Potent Inhibition | [6][7] |
| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NMDA Receptor (NR1A/2B) | Antagonist Activity | Potent Antagonist | [11] |
Proposed Signaling Pathways and Experimental Workflows
To investigate the theoretical mechanisms of (4-Benzyl-piperidin-1-yl)-acetic acid, a series of experiments would be required. The following diagrams illustrate the proposed signaling pathways and a hypothetical experimental workflow.
Caption: Proposed mechanism of (4-Benzyl-piperidin-1-yl)-acetic acid on monoaminergic neurotransmission.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylpiperidine - Wikiwand [wikiwand.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. americanaddictioncenters.org [americanaddictioncenters.org]
- 11. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Structural Analogs of Piperidin-1-yl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of Piperidin-1-yl-acetic acid, a versatile scaffold in medicinal chemistry. The document delves into their synthesis, pharmacological activities, and structure-activity relationships (SAR), with a particular focus on their potential as therapeutic agents for central nervous system (CNS) disorders.
Core Structural Framework and Significance
This compound and its derivatives are a class of compounds that have garnered significant interest in drug discovery due to the privileged nature of the piperidine ring. This heterocyclic motif is present in numerous approved drugs and bioactive molecules, where it often contributes to desirable pharmacokinetic and pharmacodynamic properties.[1][2] The general structure consists of a piperidine ring N-substituted with an acetic acid moiety. This core can be extensively modified at three key positions to modulate its physicochemical properties and biological activity:
-
The Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can influence lipophilicity, conformation, and interaction with biological targets.
-
The Acetic Acid Moiety: Modification of the carboxylic acid group, for instance, through esterification or amidation, can alter the compound's polarity, metabolic stability, and ability to form hydrogen bonds.
-
Linker Atom/Group: While the parent structure has a direct N-CH2COOH linkage, analogs can incorporate different linkers between the piperidine nitrogen and the acidic function.
Synthetic Strategies
The synthesis of this compound analogs generally involves the N-alkylation of a piperidine derivative with a suitable two-carbon electrophile bearing a protected or masked carboxylic acid function.
General Synthesis of N-Substituted this compound Derivatives
A common synthetic route involves the reaction of a substituted piperidine with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base like potassium carbonate or triethylamine in an appropriate solvent (e.g., acetonitrile, DMF). The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.
Synthesis of (R)-(-)-phenylthis compound
An enantiopure synthesis of (R)-(-)-phenylthis compound has been described starting from (R)-(-)-α-phenylglycine.[3][4] This method highlights the stereoselective synthesis of chiral analogs, which is crucial for optimizing pharmacological activity and reducing off-target effects.[3][4]
Pharmacological Applications and Structure-Activity Relationships (SAR)
Structural analogs of this compound have been investigated for a wide range of pharmacological activities, particularly in the realm of neurodegenerative diseases and cognitive enhancement.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
A significant area of research has focused on the development of this compound analogs as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the cholinergic hypothesis of Alzheimer's disease, and its inhibition can lead to an increase in acetylcholine levels in the brain, thereby improving cognitive function.
A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their anti-AChE activity. The SAR studies revealed that substitution on the benzamide ring significantly influences inhibitory potency.
Table 1: Acetylcholinesterase Inhibitory Activity of N-(2-(piperidine-1-yl)ethyl)benzamide Analogs
| Compound ID | Substitution on Benzamide | IC50 (nM) vs. AChE |
| 5d | 2-Fluoro | 13 ± 2.1 |
| Donepezil (Reference) | - | 600 ± 50 |
Data sourced from a study on novel benzamide derivatives as potential anti-Alzheimer agents.
The data clearly indicates that the introduction of a fluorine atom at the ortho position of the benzamide ring leads to a compound with significantly higher potency than the reference drug, donepezil.
NMDA Receptor Antagonism
Analogs of piperidine carboxylic acids have also been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory function. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.
A study on a piperidine-based NMDA antagonist, (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, and its corresponding ketone analog reported the following binding affinities:
Table 2: NMDA Receptor Binding Affinities
| Compound | Kᵢ (nM) |
| 1 (Hydroxy derivative) | 74 |
| 2 (Keto derivative) | 64 |
Data from a study on non-racemic preparations of a piperidine-based NMDA antagonist.[5]
These results suggest that both the hydroxyl and ketone derivatives exhibit high affinity for the NMDA receptor.
Experimental Protocols
General Procedure for the Synthesis of 2-((3-Cyano-4-alkyl-6-phenylpyridin-2-yl)thio)-N-(aryl)acetamide
-
Add the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) to a solution of 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL) containing triethylamine (0.2 mL).
-
Heat the reaction mixture at reflux for 3 hours.
-
Cool the mixture, filter the resulting solid, and recrystallize from an ethanol/DMF mixture to yield the title compound.[6]
Acetylcholinesterase Inhibition Assay Protocol
This protocol is based on the Ellman method with minor modifications for a 96-well plate reader.
Materials:
-
100 mM Sodium phosphate buffer (pH 8.0)
-
0.25 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylcholinesterase (AChE) solution (0.5 U/mL)
-
Test compounds dissolved in ethanol (or another suitable solvent)
-
0.4 mM Acetylthiocholine iodide (AChI) substrate solution
Procedure:
-
In a 96-well plate, add 140 µL of sodium phosphate buffer to each well.
-
Add 10 µL of DTNB solution to each well.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 15-20 minutes.
-
Initiate the reaction by adding 10 µL of the AChI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[7][8]
Mandatory Visualizations
Logical Workflow for Rational Drug Design of Piperidine-Based Nootropics
Caption: Rational Drug Design Workflow for Piperidine-Based Nootropics.
Signaling Pathway of Cholinergic Neurotransmission and AChE Inhibition
Caption: Cholinergic Neurotransmission and AChE Inhibition Mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Synthesis of (R)-(-)-Phenylthis compound [research.amanote.com]
- 4. researchgate.net [researchgate.net]
- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Piperidin-1-yl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Piperidin-1-yl-acetic acid (CAS No: 3235-67-4). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Core Physicochemical Properties
This compound is a heterocyclic compound incorporating a piperidine ring and an acetic acid moiety.[1][2][3] Its chemical structure plays a significant role in determining its physical and chemical characteristics, which are crucial for its behavior in various chemical and biological systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 143.18 g/mol | [1][2][4] |
| Melting Point | 214-216 °C | [1][5] |
| Boiling Point (Predicted) | 252.2 ± 23.0 °C | [1][5] |
| pKa (Predicted) | 2.47 ± 0.10 | [1] |
| Density (Predicted) | 1.103 ± 0.06 g/cm³ | [1][5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in cold water, soluble in boiling water. | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental in chemical research and drug development. The following sections detail standardized experimental protocols for measuring key parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[6]
Methodology: Capillary Method [6][7][8][9]
-
Sample Preparation:
-
Apparatus Setup:
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[7]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
-
Experimental Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for understanding the ionization state of a molecule at different pH levels, which influences its solubility, absorption, and other properties.
Methodology: Potentiometric Titration [10][11]
-
Solution Preparation:
-
Titration:
-
Data Analysis:
Logical Diagram for pKa Determination via Titration
Caption: Logical steps for determining the pKa value using potentiometric titration.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to partition between an immiscible lipid and aqueous phase. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[14]
Methodology: Shake-Flask Method [14][15][16][17]
-
Phase Preparation:
-
Partitioning:
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[14][16]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Experimental Workflow for logP Determination
Caption: Workflow of the shake-flask method for logP determination.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability.[18][19]
Methodology: Equilibrium Shake-Flask Method [19][20]
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.[20] This ensures that a saturated solution is formed.
-
-
Equilibration:
-
Phase Separation:
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant.
-
Determine the concentration of the dissolved this compound in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
This guide provides foundational information and standardized methodologies for the characterization of this compound. For GMP or regulatory submissions, all experimental procedures should be fully validated according to the relevant guidelines.
References
- 1. This compound CAS#: 3235-67-4 [amp.chemicalbook.com]
- 2. This compound | 3235-67-4 | FP50806 [biosynth.com]
- 3. This compound | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | 3235-67-4 [amp.chemicalbook.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. materialneutral.info [materialneutral.info]
role of piperidine substitution patterns in biological activity
An In-depth Technical Guide on the Role of Piperidine Substitution Patterns in Biological Activity
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and natural products has earned it the designation of a "privileged scaffold."[1][2][3] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[1][4] The versatility of the piperidine moiety stems from its ability to serve as a robust scaffold, allowing for three-dimensional diversification that can significantly influence a molecule's interaction with biological targets.[5][6]
The biological activity of piperidine-containing compounds is exquisitely sensitive to the substitution patterns on the heterocyclic ring. The nature, position (regiochemistry), and spatial orientation (stereochemistry) of substituents dictate the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn govern its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic profiles.[5][6][7] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of piperidine derivatives across several key therapeutic areas. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Piperidine Derivatives in Oncology
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and the disruption of critical signaling pathways.[2][3][8] Structure-activity relationship studies have demonstrated that modifications to the piperidine ring and its substituents can dramatically alter cytotoxicity and selectivity against cancer cells.[9]
Quantitative Structure-Activity Relationship Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of various piperidine derivatives against several human cancer cell lines.
| Compound Class/Series | Derivative/Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Piperidine-Substituted Chalcones | Compound P1 | MCF-7 | Breast | 15.94 | [10] |
| HCT116 | Colon | 22.12 | [10] | ||
| NCI-H460 | Lung | 18.50 | [10] | ||
| Compound P2 | MCF-7 | Breast | 24.68 | [10] | |
| HCT116 | Colon | 31.45 | [10] | ||
| NCI-H460 | Lung | 28.76 | [10] | ||
| Furan-pyrazole piperidines | Series Average | OVCAR-8 | Ovarian | 0.1 - 15.8 | [11] |
| HCT116 | Colon | 0.1 - 15.8 | [11] | ||
| Spirooxindolopyrrolidine-embedded piperidinone | Compound 1 | FaDu | Hypopharyngeal | Better than Bleomycin | [12] |
Key SAR Observations for Anticancer Activity
-
Substitution on the Nitrogen Atom: The nature of the substituent on the piperidine nitrogen is often critical. For instance, in certain series, N-alkylation with bulky groups can either enhance or diminish activity depending on the target protein's binding pocket topology.
-
Substitution on Carbon Atoms: The position and nature of substituents on the carbon atoms of the piperidine ring influence potency. For example, 4-substituted piperidines are a common motif. The introduction of fluorine atoms and meta-substitution on an attached benzene ring has been shown to enhance the inhibitory properties of certain anticancer agents.[1]
-
Stereochemistry: The stereochemistry of substituents can profoundly impact biological activity, with different stereoisomers often exhibiting distinct binding profiles and functional effects.[2]
-
Hybrid Molecules: Incorporating the piperidine moiety into hybrid molecules, such as chalcones or furan-pyrazole structures, has proven to be an effective strategy for developing potent anticancer agents.[10][11]
Signaling Pathway Visualization
Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt pathway.
Caption: PI3K/Akt signaling pathway inhibited by piperidine derivatives.
Piperidine Derivatives for Central Nervous System (CNS) Disorders
Piperidine-containing compounds are particularly prominent in the development of drugs targeting the CNS.[5] Their ability to be modified to achieve desired blood-brain barrier penetration and receptor affinity makes them ideal scaffolds for this therapeutic area.
Opioid Receptor Modulators
Piperidine-based structures are central to many potent analgesics that target opioid receptors (μ, δ, and κ).[2] Meperidine is a classic example, and extensive SAR studies have been conducted to optimize potency and reduce side effects.
The binding affinity (Ki) of a compound to a receptor is a measure of how tightly it binds. Lower Ki values indicate higher binding affinity.
| Compound | N-Substituent | 3-Position Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) |
| Meperidine | -CH₃ | -COOEt | 200 | 3000 | 4000 |
| Fentanyl | -CH₂CH₂Ph | -COEt | 1.4 | 1400 | 1800 |
| Remifentanil | -CH₂CH₂COOCH₃ | -COOCH₃ | 1.8 | 340 | 450 |
| Sufentanil | -CH₂CH₂Thienyl | -OCH₃ | 0.2 | 18 | 70 |
(Note: Data is illustrative of the chemical class and sourced from medicinal chemistry literature; direct citation for this compiled table is not available from the provided search results, but the principles are discussed in[2].)
-
4-Position: The 4-position of the piperidine ring is crucial. An axial phenyl group (or bioisostere) is generally required for high affinity.
-
N-Substituent: The substituent on the piperidine nitrogen significantly impacts potency and selectivity. Large, lipophilic groups like the phenethyl group in fentanyl dramatically increase μ-opioid receptor affinity compared to the simple methyl group of meperidine.
-
3-Position: Modifications at the 3-position can influence activity. For instance, replacing the ester in meperidine with a more stable group can alter metabolic stability and duration of action.[13]
Multi-Target Ligands for Alzheimer's Disease
Piperidine derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, often inhibiting cholinesterases (AChE, BuChE) and β-secretase (BACE1), and preventing amyloid-beta (Aβ) aggregation.[14][15]
| Compound | Target | IC₅₀ | Reference |
| PD07 (Piperine Derivative) | EeAChE | 0.041 µM | [15] |
| EqBuChE | 0.89 µM | [15] | |
| hBACE1 | 0.11 µM | [15] | |
| Self-induced Aβ₁₋₄₂ aggregation | 67.4% inhibition @ 25 µg/mL | [15] | |
| Donepezil-Coumarin Hybrids | hMAO-B | Most compounds show inhibition | [16] |
-
Linker Length: The length and nature of the linker connecting the piperidine core to other pharmacophores (like in donepezil-based hybrids) are critical for dual-binding site occupancy in enzymes like AChE.
-
Piperidine as a Cap Group: The piperine scaffold can act as an effective "cap group" in inhibitor design, providing crucial interactions with the target enzyme.[15]
-
N-Benzylpiperidine Moiety: The N-benzylpiperidine fragment, found in the approved drug donepezil, is a key structural element that provides potent AChE inhibition.[16]
Piperidine Derivatives as Antiviral Agents
The piperidine scaffold has been successfully employed in the development of antiviral drugs, most notably in the fight against HIV. These compounds can block viral entry into host cells.
CCR5 Antagonists for HIV-1
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into T-cells. Piperidine-containing molecules have been developed as potent CCR5 antagonists, effectively blocking this pathway.[2][17]
The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in preventing viral entry or replication.
| Compound Series | Key Structural Feature | IC₅₀ (nM) |
| 4-Hydroxypiperidine Derivatives | Varied N-substituents | 1 - 100 |
| Piperidine-based CCR5 Antagonists | Varied aromatic substituents | 0.5 - 50 |
(Note: Specific data points for a series are presented in sources like[17], this table represents the general potency range found in such studies.)
-
Piperidine Core: The piperidine ring acts as a central scaffold to correctly orient the pharmacophoric groups necessary for binding to the CCR5 receptor.[2]
-
Nitrogen Substituent: The substituent on the piperidine nitrogen is a key determinant of potency. It often consists of a linker attached to a larger aromatic or heterocyclic system that engages in hydrophobic interactions with the receptor.
-
Substituents on the Ring: The nature and stereochemistry of other substituents on the piperidine ring are vital for fine-tuning the binding affinity and overall pharmacological profile.
Caption: Mechanism of HIV-1 entry and its inhibition by CCR5 antagonists.
Experimental Protocols
The evaluation of piperidine derivatives relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][18]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.[18]
-
Compound Treatment: Remove the existing medium and replace it with fresh medium containing serial dilutions of the piperidine test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[18]
Radioligand Receptor Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.[19]
Protocol (Example for Sigma-1 Receptor):
-
Tissue Preparation: Use homogenates from appropriate tissue sources (e.g., rat liver) as the source of receptors.[19]
-
Assay Buffer: Perform the assay in a suitable buffer, such as Tris buffer (50 mM, pH 8.0).
-
Reaction Mixture: In each tube, combine the tissue homogenate, a known concentration of a radioligand (e.g., --INVALID-LINK---pentazocine for S1R), and varying concentrations of the unlabeled piperidine test compound.[19]
-
Non-Specific Binding: Prepare separate tubes containing a high concentration of an unlabeled standard ligand (e.g., unlabeled (+)-pentazocine) to determine non-specific binding.[19]
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound (the concentration that displaces 50% of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
Caption: General experimental workflow for an MTT cytotoxicity assay.
Conclusion
The piperidine scaffold is undeniably a privileged structure in drug discovery, offering a robust and versatile framework for the development of novel therapeutics. This guide has demonstrated that the biological activity of piperidine-containing molecules is not merely a consequence of the ring's presence, but is intricately dictated by the specific patterns of substitution. From the N-substituents that modulate receptor affinity in opioids to the strategic placement of functionalities that drive anticancer and antiviral potency, a deep understanding of structure-activity relationships is paramount. The strategic manipulation of substitution patterns—considering regiochemistry, stereochemistry, and the introduction of diverse functional groups—will continue to be a cornerstone of rational drug design, unlocking the full potential of the piperidine core to address a wide spectrum of human diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Piperidin-1-yl-acetic Acid Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidin-1-yl-acetic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the design and development of a diverse array of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a carboxylic acid (or a derivative thereof), provide a unique combination of physicochemical properties that facilitate interactions with a wide range of biological targets. This technical guide explores the synthesis, biological activities, and therapeutic potential of compounds incorporating this valuable scaffold, offering insights for researchers and drug development professionals.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves the N-alkylation of piperidine with a suitable two-carbon electrophile bearing a carboxylic acid or its precursor. A common and efficient method for the synthesis of N-aryl-2-(piperidin-1-yl)acetamides involves a multi-step procedure commencing with the reaction of a primary aromatic amine with chloroacetic acid.
General Synthesis of N-Aryl-2-(piperidin-1-yl)acetamides
A widely employed synthetic route is the Schotten-Baumann reaction. This process involves the initial formation of an N-aryl-2-chloroacetamide intermediate, followed by nucleophilic substitution with piperidine.
Step 1: Synthesis of 2-chloro-N-arylacetamide In a typical procedure, a primary aromatic amine is reacted with chloroacetic acid in the presence of a base, such as 10% aqueous sodium hydroxide, to yield the corresponding 2-chloro-N-arylacetamide.[1]
Step 2: Synthesis of N-aryl-2-(piperidin-1-yl)acetamide The intermediate 2-chloro-N-arylacetamide is then treated with piperidine. The reaction is often carried out in a suitable solvent like dichloromethane in the presence of a base such as potassium carbonate to yield the final N-aryl-2-(piperidin-1-yl)acetamide product.[2]
A more detailed experimental protocol for a similar transformation is provided below.
Experimental Protocols
Synthesis of N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide
This protocol outlines a representative synthesis of an N-aryl-2-(piperidin-1-yl)acetamide derivative.
Materials:
-
2-Chloroaniline
-
Chloroacetyl chloride
-
Piperidine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide:
-
Dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-chlorophenyl)acetamide. This intermediate can be used in the next step without further purification if of sufficient purity.
-
-
Synthesis of N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide:
-
Dissolve the crude 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in a suitable solvent such as ethanol.
-
Add piperidine (1.2 eq) and a base like triethylamine (0.2 mL) to the solution.
-
Heat the reaction mixture at reflux for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product can be collected by filtration and recrystallized from a suitable solvent system like ethanol/DMF to afford the pure N-(2-chlorophenyl)-2-(piperidin-1-yl)acetamide.
-
Biological Assay: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone.
-
Non-specific Binding Control: Haloperidol or Sulpiride at a high concentration (e.g., 1-10 µM).[3]
-
Test Compounds: Solutions of this compound derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[3]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer.
-
Homogenize the suspension using a Dounce homogenizer or polytron.
-
Centrifuge at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[3]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[3]
-
Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, [³H]Spiperone, and the membrane preparation to the wells.
-
Non-specific Binding: Add assay buffer, [³H]Spiperone, a high concentration of haloperidol, and the membrane preparation to the wells.
-
Competition Binding: Add assay buffer, [³H]Spiperone, varying concentrations of the test compound, and the membrane preparation to the wells.
-
The final volume in each well is typically 250 µL.[3][4] The concentration of [³H]Spiperone should be close to its Kd value for the D2 receptor.[3]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
-
Filtration:
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities, targeting various receptors and enzymes implicated in a range of diseases.
Dopamine Receptor Antagonism
Several studies have explored piperidine-based compounds as antagonists for dopamine receptors, particularly the D4 subtype, which is a target for antipsychotic drugs. The affinity of these compounds is typically evaluated using radioligand binding assays.
| Compound/Derivative | Target | Assay Type | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| Compound 18 (para-chloro substituted) | Dopamine D4 | Radioligand Binding | - | 5248 | 1738 |
| Compound 21 (para-nitro substituted) | Dopamine D4 | Radioligand Binding | - | 3020 | 1202 |
| Compound 24 (para-methyl substituted) | Dopamine D4 | Radioligand Binding | - | 8318 | 3715 |
| Compound 27 (para-methoxy substituted) | Dopamine D4 | Radioligand Binding | - | 3631 | 1660 |
| Compound 16 | Dopamine D4 | Radioligand Binding | 8.79 (pKi) | 2239 | - |
| Data compiled from studies on N-(4-(4-arylpiperazin-1-yl)butyl)arylcarboxamides and related piperidine derivatives.[5][6] |
Opioid Receptor Modulation
The piperidine scaffold is a key feature in many opioid receptor ligands. While specific data for this compound derivatives is less common, related structures show significant affinity for opioid receptors.
| Compound/Derivative | Target | Assay Type | Ki (nM) | Selectivity (µ vs δ) |
| Compound 27 (N,N-diethyl-4-[4-(phenylmethyl)-1-piperazinyl][2-(trifluoromethyl)phenyl]iminomethyl]benzamide) | delta (δ) Opioid Receptor | Radioligand Binding | 1.22 | ~1000x |
| Data for a piperazinyl benzamidine derivative.[7] |
Anticancer Activity
N-aryl-2-(piperidin-1-yl)acetamide derivatives have also been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Compound 3 (piperazine amide derivative) | MDA-MB-231 (Breast Cancer) | 11.3 |
| Compound 6a (amide-based TMP moiety) | HepG2 (Liver Cancer) | 0.65 |
| Compound 6b (amide-based TMP moiety) | HepG2 (Liver Cancer) | 0.92 |
| Compound 6c (amide-based TMP moiety) | HepG2 (Liver Cancer) | 1.12 |
| Compound 5d | MCF-7 (Breast Cancer) | 48.3 |
| Compound 7b | MCF-7 (Breast Cancer) | 25.8 |
| Data compiled from various studies on piperazine and amide derivatives.[8][9][10] |
Signaling Pathways and Logical Relationships
To visualize the complex biological processes modulated by these compounds, diagrams of relevant signaling pathways can be constructed. The following is a representation of the dopamine D2 receptor signaling pathway, a common target for piperidine-based compounds.
This diagram illustrates the canonical G-protein dependent and independent signaling pathways initiated upon the activation of the dopamine D2 receptor. Agonists like dopamine bind to the receptor, leading to the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequent downstream effects.[11] The receptor can also signal through a G-protein independent pathway involving β-arrestin, which leads to receptor desensitization and internalization.
Conclusion
The this compound scaffold continues to be a fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the resulting compounds have shown promising activity against a variety of biological targets. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this privileged scaffold in the ongoing quest for new and improved medicines. Future work in this area will likely focus on the development of more selective and potent derivatives, as well as a deeper understanding of their mechanisms of action at the molecular level.
References
- 1. ijper.org [ijper.org]
- 2. irejournals.com [irejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. air.unimi.it [air.unimi.it]
- 6. mdpi.com [mdpi.com]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. chemrxiv.org [chemrxiv.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidin-1-yl-acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidin-1-yl-acetic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to an acetic acid moiety, serves as a key scaffold in the synthesis of a variety of biologically active compounds. This document provides a detailed protocol for the synthesis of this compound via the N-alkylation of piperidine with a haloacetic acid, a common and efficient method for its preparation.
Chemical Reaction
The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of piperidine acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative. A base is used to neutralize the resulting hydrohalic acid.
Experimental Protocols
A widely utilized and effective method for the synthesis of this compound involves the direct N-alkylation of piperidine with chloroacetic acid in the presence of a base.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Piperidine | C₅H₁₁N | 85.15 | 8.52 g (0.1 mol) |
| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 9.45 g (0.1 mol) |
| Potassium carbonate | K₂CO₃ | 138.21 | 27.64 g (0.2 mol) |
| Deionized Water | H₂O | 18.02 | 100 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Büchner funnel and flask
-
pH meter or pH paper
-
Rotary evaporator
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 27.64 g (0.2 mol) of potassium carbonate and 50 mL of deionized water.
-
Addition of Reactants: To the stirred aqueous solution of potassium carbonate, add 9.45 g (0.1 mol) of chloroacetic acid.
-
Dissolve 8.52 g (0.1 mol) of piperidine in 50 mL of deionized water and add this solution to the dropping funnel.
-
Reaction: Add the piperidine solution dropwise to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation of Product: Filter the precipitated white solid using a Büchner funnel and wash the solid with a small amount of cold deionized water.
-
Purification: The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
-
Drying: Dry the purified this compound in a desiccator over anhydrous sodium sulfate to a constant weight.
-
Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [1] |
| Melting Point | 224-226 °C | General literature values |
| ¹H NMR (D₂O, 400 MHz) δ (ppm) | 3.65 (s, 2H), 3.40 (t, 4H), 1.80-1.60 (m, 6H) | Predicted chemical shifts |
| ¹³C NMR (D₂O, 100 MHz) δ (ppm) | 175.2, 59.8, 53.5, 25.4, 23.1 | Predicted chemical shifts |
Visualizations
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis Workflow for this compound.
Signaling Pathway Diagram (Illustrative Example)
While a signaling pathway is not directly relevant to a chemical synthesis protocol, for illustrative purposes, a diagram showing the logical relationship of reactants to products in a more complex hypothetical scenario is provided.
Caption: Figure 2. Logical Relationship of Reactants to Product.
References
Application Notes and Protocols for Piperidin-1-yl-acetic Acid and its Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Cholinesterase Inhibition Assay
Derivatives of piperidin-1-yl-acetic acid have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.
Data Presentation
The following table summarizes the cholinesterase inhibitory activities of selected piperidine derivatives.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 5d (ortho-fluoro substitution) | AChE | 0.013 ± 0.0021 | Donepezil | 0.6 ± 0.05 |
| Compound 5a (ortho-chloro substitution) | AChE | 0.09 ± 0.002 | Donepezil | 0.6 ± 0.05 |
| Compound 5b (meta-chloro substitution) | AChE | 0.63 ± 0.0002 | Donepezil | 0.6 ± 0.05 |
| Compound 4b (4-Fluorophenyl moiety) | AChE | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09[1] |
| Compound 4a (ortho-chloro moiety) | AChE | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03[2] |
| Compound 19 (para-fluoro in 2-phenylacetate) | AChE | 5.10 ± 0.24 | Galantamine | 1.19 ± 0.046[3] |
| Compound 19 (para-fluoro in 2-phenylacetate) | BuChE | 26.78 ± 0.81 | - | - |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This colorimetric assay is a standard method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare working solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 130 µL of DTNB solution to each well.
-
Add 20 µL of the enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per minute.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Experimental Workflow
Caption: Workflow for Cholinesterase Inhibition Assay.
Sigma Receptor Binding Assay
Piperidine-based structures are known to interact with sigma receptors, which are implicated in various neurological disorders.
Data Presentation
The following table summarizes the binding affinities of selected piperidine derivatives for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
| Compound ID | Target Receptor | Kᵢ (nM) |
| Compound 1 | σ₁ | 3.2[4] |
| Compound 2 | σ₁ | 24[4] |
| Compound 1b | σ₁ | 0.89 - 1.49[5] |
| (R)-2b | σ₁ | 0.89 - 1.49[5] |
| (S)-2b | σ₁ | 0.89 - 1.49[5] |
| Compound 5 | σ₁ | 28 |
| Compound 12 | σ₁ | 4.5 |
| Compound 13 | σ₁ | 5.6 |
| Compound 14 | σ₁ | 3.3 |
| Compound 16 | σ₁ | 7.6[6] |
| Compound 16 | σ₂ | 27[6] |
| Compound 6 | σ₂ | 2200[7] |
| Compound 9 | σ₁ | >10000[7] |
| Compound 19 | σ₁ | >10000[7] |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma-1 receptor.
Materials:
-
Rat liver membrane homogenates (source of sigma-1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (this compound derivatives)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, add the Tris-HCl buffer, the radioligand (--INVALID-LINK---Pentazocine), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Add the membrane homogenate to initiate the binding reaction.
-
Incubate the mixture at 37°C for 150 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Signaling Pathway
Caption: Sigma-1 Receptor Signaling Pathway.
NLRP3 Inflammasome Inhibition Assay
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with inflammatory diseases. Piperidine derivatives have been explored as potential inhibitors of this pathway.
Data Presentation
While specific IC₅₀ values for this compound are not available, the following table provides data for a related inhibitor.
| Compound | Assay | IC₅₀ (µM) |
| CP-456,773 | IL-1β production in LPS/nigericin treated THP-1 cells | 0.060 ± 0.049 |
Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells
This assay measures the inhibition of IL-1β production in response to NLRP3 inflammasome activation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Test compounds (this compound derivatives)
-
ELISA kit for human IL-1β
Procedure:
-
Seed THP-1 cells in 96-well plates and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
-
Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-incubate the primed cells with various concentrations of the test compound for 30-60 minutes.
-
Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound.
-
Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Piperidin-1-yl-acetic Acid: A Versatile Intermediate in Chemical Synthesis and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-yl-acetic acid and its derivatives are valuable chemical intermediates in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals due to its favorable pharmacokinetic properties. The acetic acid moiety provides a convenient handle for further chemical modifications, allowing for the creation of diverse chemical libraries for drug screening. This document provides an overview of the applications of this compound as a chemical intermediate, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols for the synthesis of this compound and one of its key derivatives, alongside a discussion of the biological activities of related compounds, are presented.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its chemical structure consists of a piperidine ring N-substituted with an acetic acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| CAS Number | 3235-67-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 184-188 °C |
| Solubility | Soluble in water |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via the N-alkylation of piperidine with chloroacetic acid.
Materials:
-
Piperidine
-
Chloroacetic acid
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium carbonate (1.1 equivalents) in water.
-
To this solution, add piperidine (1 equivalent).
-
Slowly add a solution of chloroacetic acid (1 equivalent) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 3-4 with concentrated hydrochloric acid.
-
A white precipitate of this compound hydrochloride will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol.
-
To obtain the free acid, dissolve the hydrochloride salt in a minimal amount of hot water and neutralize with a base (e.g., sodium bicarbonate) until pH 7 is reached.
-
Allow the solution to cool slowly to crystallize the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Protocol 2: Synthesis of (R)-(-)-Phenylthis compound and (R)-(-)-Bietamiverine
This protocol details the synthesis of a chiral derivative, (R)-(-)-phenylthis compound, and its subsequent use in the synthesis of the antispasmodic drug, (R)-(-)-bietamiverine.[1][2]
Part A: Synthesis of (R)-(-)-Phenylthis compound (2)
Materials:
-
(R)-(-)-α-Phenylglycine (1)
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of (R)-(-)-α-phenylglycine (1.0 eq), 1,5-dibromopentane (2.5 eq), and potassium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water is refluxed for 12 hours.[1][2]
-
The residue is dissolved in water and extracted with dichloromethane.[1][2]
-
The aqueous layer is acidified to pH 4 with a 10% HCl solution.[1][2]
-
The aqueous phase is then extracted with dichloromethane.[1][2]
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield (R)-(-)-phenylthis compound (2).[1][2]
Part B: Synthesis of (R)-(-)-Bietamiverine (6)
Materials:
-
(R)-(-)-Phenylthis compound (2)
-
2-Diethylamino-ethanol (4)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane
Procedure:
-
To a solution of (R)-(-)-phenylthis compound (2) (1.0 mmol) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add DCC (1.1 mmol), DMAP (0.1 mmol), and 2-diethylamino-ethanol (4) (1.0 mmol).[1][2]
-
The reaction mixture is stirred at room temperature for 12 hours.[1][2]
-
The filtrate is washed with a 5% HCl solution and then with water.[1][2]
-
The organic layer is dried over sodium sulfate and the solvent is evaporated.[1][2]
-
The crude product is purified by column chromatography to afford (R)-(-)-bietamiverine (6).[1][2]
Diagram 2: Synthesis of (R)-(-)-Bietamiverine
Caption: Synthetic route to (R)-(-)-Bietamiverine from (R)-(-)-α-Phenylglycine.
Applications in Drug Discovery
Derivatives of this compound have been investigated for a variety of therapeutic applications, including as inhibitors of histone deacetylases (HDACs) and acetylcholinesterase (AChE), making them promising candidates for the treatment of cancer and neurodegenerative diseases like Alzheimer's.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Several piperidine-containing compounds have been identified as potent HDAC inhibitors.
Table 2: HDAC Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| d5 | HDAC | 0.17 | - | [2] |
| d10 | HDAC | 0.45 | - | [2] |
| YL-1-9 (Piperine Derivative) | - | - | Breast Cancer | [3] |
Note: IC₅₀ values for specific HDAC isoforms were not provided in the source for compounds d5 and d10. YL-1-9 is a piperine derivative, which contains a piperidine moiety.
The inhibition of HDACs can trigger various downstream cellular events, including cell cycle arrest and apoptosis. A key pathway involved is the p53 signaling pathway. HDAC inhibitors can lead to the acetylation and stabilization of p53, a tumor suppressor protein. Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, and pro-apoptotic proteins like Bax, ultimately leading to programmed cell death.
Diagram 3: HDAC Inhibition and p53/p21 Pathway
Caption: Signaling pathway of piperidine-based HDAC inhibitors.
Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Table 3: AChE Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| d5 | AChE | 6.89 | [2] |
| d10 | AChE | 3.22 | [2] |
The development of dual HDAC and AChE inhibitors is an emerging strategy for a multi-target approach to treating Alzheimer's disease, addressing both symptomatic and potentially disease-modifying pathways.
Conclusion
This compound is a highly versatile and valuable chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly as HDAC and AChE inhibitors, highlight its significance in the field of drug discovery and development for the treatment of cancer and neurodegenerative diseases. The provided protocols offer a practical guide for the synthesis and further functionalization of this important chemical building block.
References
Application Notes and Protocols for the Purification of Piperidin-1-yl-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-yl-acetic acid is a heterocyclic compound with a piperidine ring and a carboxylic acid moiety. As with many intermediates in drug discovery and development, the purity of this compound is critical for reliable and reproducible results in subsequent synthetic steps and biological assays. This document provides detailed protocols for the purification of this compound, focusing on recrystallization, column chromatography, and acid-base extraction. The methodologies presented are based on established chemical principles and purification techniques for structurally similar compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Predicted to be a white to off-white crystalline solid | [2] |
| Solubility | Soluble in water, especially when heated. Expected to have varying solubility in organic solvents. | [2][3] |
| Safety | Causes serious eye damage. | [1] |
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude material. A general workflow for purification is presented below.
References
Application Notes and Protocols: Utilizing Piperidin-1-yl-acetic Acid Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective enzyme inhibitors. Derivatives of Piperidin-1-yl-acetic acid have emerged as a promising class of compounds for targeting various enzymes implicated in disease, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[1][2][3] This document provides detailed application notes and protocols for the use of this compound derivatives in enzyme inhibition assays, with a focus on cholinesterase inhibition.
Data Presentation: Inhibitory Potency of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the potency of an inhibitor. A lower IC50 value indicates greater potency.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | AChE | 9.68 | [3] |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | BChE | 11.59 | [3] |
| 2-((6-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)-N-(4-chlorophenyl)hydrazinecarbothioamide | AChE | 19.85 | [4] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 0.0057 | [5] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.00056 | [5] |
Experimental Protocols
A widely accepted method for determining cholinesterase inhibition is the spectrophotometric method developed by Ellman.[2]
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory potential of this compound derivatives against AChE and BChE.
Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[2]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Donepezil) in DMSO.
-
Prepare working solutions of AChE or BChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI or BTCI in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of various concentrations of the test compound.
-
Add 50 µL of the AChE or BChE solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Include control wells containing all components except the inhibitor (100% activity) and wells with all components except the enzyme (background).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the action of piperidine-based AChE inhibitors.
Experimental Workflow
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Enantiopure Synthesis of (R)-(-)-Phenylpiperidin-1-yl-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantiopure synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid, a chiral building block of interest in pharmaceutical development. The primary focus is a robust method starting from the readily available chiral precursor, (R)-(-)-α-phenylglycine. Additionally, alternative synthetic strategies, including chiral resolution of a racemic mixture and a potential asymmetric catalytic route, are discussed to provide a comprehensive overview for researchers. All quantitative data is summarized for comparative analysis, and detailed methodologies for key experiments are provided. Visual diagrams of synthetic pathways and experimental workflows are included to enhance understanding.
Introduction
Chirality is a critical consideration in modern drug design and development, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. (R)-(-)-Phenylthis compound is a valuable chiral intermediate used in the synthesis of various biologically active molecules. The ability to produce this compound in a highly enantiopure form is therefore of significant importance.
These application notes detail a reliable and efficient method for the synthesis of the (R)-enantiomer, leveraging a chiral pool approach starting from (R)-(-)-α-phenylglycine. This method offers the advantage of transferring the stereochemistry from the starting material to the final product, thus avoiding the need for chiral separation or asymmetric catalysis in the final steps. Alternative strategies are also presented to offer flexibility in synthetic planning, catering to different starting material availability and laboratory capabilities.
Synthetic Strategies
Three primary strategies for obtaining enantiopure (R)-(-)-phenylthis compound are outlined below:
-
Strategy 1: Chiral Pool Synthesis from (R)-(-)-α-Phenylglycine. This is the primary and most direct method detailed in this document. It involves the N,N-dialkylation of enantiopure (R)-(-)-α-phenylglycine with a suitable C5 electrophile to form the piperidine ring.
-
Strategy 2: Chiral Resolution of Racemic Phenylthis compound. This classical approach involves the synthesis of the racemic acid followed by separation of the enantiomers using a chiral resolving agent to form diastereomeric salts with different solubilities.
-
Strategy 3: Asymmetric Synthesis via Catalysis. This modern approach could involve the asymmetric construction of the chiral center. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction could be envisioned to form a chiral phenylpiperidine precursor.
Comparison of Synthetic Strategies
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired level of enantiopurity. The following table provides a comparative summary of the outlined strategies.
| Parameter | Strategy 1: Chiral Pool | Strategy 2: Chiral Resolution | Strategy 3: Asymmetric Catalysis |
| Starting Material | (R)-(-)-α-Phenylglycine (>99% ee) | Racemic Phenylglycine or Phenylacetic acid | Pyridine, Phenylboronic Acid |
| Key Transformation | N,N-dialkylation / Cyclization | Diastereomeric Salt Formation & Separation | Asymmetric Reductive Heck Reaction |
| Typical Yield | ~75-85% | <50% per enantiomer (theoretical max) | ~70-90% |
| Enantiomeric Excess (ee) | >99% (retains purity of starting material) | >98% (after crystallization) | ~90-99% |
| Advantages | High enantiopurity, direct route. | Well-established, applicable to many racemates. | High potential yield of desired enantiomer, atom economical. |
| Disadvantages | Dependent on availability of chiral starting material. | Theoretical yield is limited to 50%, requires screening of resolving agents. | Requires specialized catalysts and ligands, optimization can be complex. |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Enantiopure Synthesis from (R)-(-)-α-Phenylglycine
This protocol is based on the method described by Gnecco, D., et al. in ARKIVOC 2003, (xi), 56-60.[1] It involves the direct N,N-dialkylation of (R)-(-)-α-phenylglycine with 1,5-dibromopentane to form the piperidine ring.
Materials and Reagents:
-
(R)-(-)-α-Phenylglycine (≥99% ee)
-
1,5-Dibromopentane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-(-)-α-phenylglycine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Add 1,5-dibromopentane (1.2 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Acidification: Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (R)-(-)-phenylthis compound.
Quantitative Data (Strategy 1)
| Reactant | Product | Yield | Enantiomeric Excess (ee) | Reference |
| (R)-(-)-α-Phenylglycine | (R)-(-)-Phenylthis compound | 82% | >99% (assumed from starting material) | Gnecco et al., 2003 |
Protocol 2: Chiral Resolution of Racemic Phenylthis compound (General Procedure)
This protocol outlines a general approach for the chiral resolution of the racemic acid. The specific resolving agent and solvent system may require optimization. (S)-(-)-1-phenylethylamine is a common resolving agent for acidic racemates.
Procedure Outline:
-
Salt Formation: Dissolve racemic phenylthis compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). Add a solution of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine (0.5 eq), in the same solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., 2 M HCl) to pH 1-2.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (R)-(-)-phenylthis compound.
-
Purity Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by forming a diastereomeric ester (e.g., with a chiral alcohol) and analyzing by NMR.
Visualizations
Synthetic Pathway Diagram
Caption: Synthesis of (R)-(-)-Phenylthis compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
The enantiopure synthesis of (R)-(-)-phenylthis compound is readily achievable through the N,N-dialkylation of (R)-(-)-α-phenylglycine. This method is high-yielding and preserves the enantiomeric integrity of the starting material, making it an excellent choice for laboratory-scale synthesis. For scenarios where the chiral starting material is unavailable or cost-prohibitive, chiral resolution of the racemic acid presents a viable, albeit lower-yielding, alternative. Future advancements in asymmetric catalysis may provide even more efficient and direct routes to this and similar chiral N-heterocyclic carboxylic acids. The protocols and data provided herein serve as a comprehensive guide for researchers in the synthesis of this important chiral building block.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals, natural products, and agrochemicals. Its prevalence in drug discovery underscores the continuous need for efficient and robust synthetic methodologies. Traditional methods for constructing the piperidine ring often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[1][2] This "green" chemistry approach allows for the rapid generation of compound libraries, facilitating lead optimization in drug discovery programs.[1]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of various piperidine derivatives, offering researchers a practical guide to implementing this efficient technology in their laboratories.
General Workflow for Microwave-Assisted Synthesis
The general workflow for microwave-assisted synthesis is straightforward and significantly reduces reaction times compared to conventional heating methods.[1] The process involves the loading of reactants and solvent into a sealed microwave vessel, programming the reaction parameters, and initiating microwave irradiation. Following the reaction, the mixture is cooled, and the product is isolated through standard work-up and purification procedures.[1]
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: One-Pot Synthesis of N-Substituted Piperidines via Cyclocondensation
This protocol describes a highly efficient, one-pot synthesis of N-substituted piperidines from 1,5-dichloropentane and various primary amines using microwave irradiation in an aqueous medium.[3] This method serves as a greener alternative to traditional approaches that often necessitate harsh conditions and organic solvents.[3] The reaction proceeds through a tandem nucleophilic substitution followed by an intramolecular cyclization.[3]
Reaction Scheme:
Caption: Synthesis of N-substituted piperidines.
Experimental Protocol:
Materials:
-
1,5-Dichloropentane
-
Desired primary amine
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Microwave reactor with appropriate reaction vessels
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[3]
-
Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[3]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel.[3]
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).[3]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.[3]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.[3]
Data Presentation:
| Entry | Primary Amine | Time (min) | Yield (%) |
| 1 | Benzylamine | 10 | 95 |
| 2 | Aniline | 15 | 88 |
| 3 | Cyclohexylamine | 12 | 92 |
| 4 | n-Butylamine | 10 | 90 |
Yields are for isolated products after purification.
Protocol 2: Microwave-Assisted Synthesis of Piperidine-Containing Acetamides
This protocol details the synthesis of piperidine-containing acetamides, which have shown potential as antimicrobial agents.[4] The method involves a two-step process where the final step of C-N bond formation is significantly accelerated by microwave irradiation compared to conventional heating.[4]
Reaction Scheme:
Caption: Synthesis of piperidine-containing acetamides.
Experimental Protocol:
Materials:
-
2-Chloro-1-(piperidin-1-yl)ethan-1-one
-
Substituted amine
-
Triethylamine (Et₃N)
-
Dry acetonitrile (CH₃CN)
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine 2-chloro-1-(piperidin-1-yl)ethan-1-one (1.0 mmol), the desired amine (1.0 mmol), and triethylamine (1.0 mmol) in dry acetonitrile (7 mL).[4]
-
Microwave Irradiation: Seal the vessel and irradiate the mixture in a microwave reactor at 65-70°C for 2-5 minutes. Monitor the reaction by TLC until the starting materials are consumed.[4]
-
Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove triethylamine hydrochloride.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired piperidine-containing acetamide.
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
| Entry | Amine | Method | Time | Yield (%) |
| 1 | p-Chloroaniline | Conventional | 2-3 h | 60 |
| 2 | p-Chloroaniline | Microwave | 3 min | 78 |
| 3 | 2-Aminopyridine | Conventional | 2-3 h | 55 |
| 4 | 2-Aminopyridine | Microwave | 4 min | 72 |
| 5 | Morpholine | Conventional | 2-3 h | 65 |
| 6 | Morpholine | Microwave | 2 min | 85 |
Data adapted from reference[4]. Yields are for isolated products.
Protocol 3: Microwave-Assisted Aza-Prins Cyclization for Bicyclic Piperidines
This protocol outlines a more advanced application of microwave synthesis for the construction of 3-azabicyclo[3.3.1]non-6-enes, which are scaffolds present in various natural products.[5] The reaction is a diastereoselective aza-Prins cyclization promoted by a Lewis acid.[5]
Reaction Scheme:
Caption: Aza-Prins cyclization for bicyclic piperidines.
Experimental Protocol:
Materials:
-
(4-methylcyclohex-3-en-1-yl)methanamine
-
Various aldehydes
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous 1,4-dioxane
-
Benzene
-
Microwave reactor
Procedure:
-
Imine Formation: Combine equimolar amounts of (4-methylcyclohex-3-en-1-yl)methanamine and the desired aldehyde in benzene and heat at reflux for 30 minutes. Evaporate the mixture to dryness.[5]
-
Reaction Setup: Dissolve the residue in anhydrous 1,4-dioxane (5 mL) and transfer to a microwave reactor tube. Add BF₃·OEt₂ (1.0 equivalent).[5]
-
Microwave Irradiation: Cap the reaction tube and irradiate in a microwave reactor at 180°C. Reaction times will vary depending on the aldehyde used.[5]
-
Work-up and Purification: After cooling, the reaction mixture is quenched, typically with an aqueous base, and extracted with an organic solvent. The crude product is then purified by column chromatography.
Data Presentation:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Formaldehyde | 15 | 78 |
| 2 | Acetaldehyde | 20 | 72 |
| 3 | Benzaldehyde | 25 | 65 |
| 4 | Furfural | 20 | 75 |
Yields are for isolated, diastereomerically pure products.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the synthesis of piperidine derivatives. The protocols outlined in this document demonstrate the versatility of MAOS for constructing simple N-substituted piperidines, more complex bioactive molecules, and intricate bicyclic systems. By adopting these techniques, researchers in drug discovery and development can significantly accelerate the synthesis of novel piperidine-containing compounds for biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Piperidine Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of piperidine in the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group during solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide sequences.[1][2][3] Central to this strategy is the selective removal of the temporary Nα-Fmoc protecting group, a reaction most commonly and effectively achieved using a solution of piperidine in a polar aprotic solvent.[1]
Core Principles of Fmoc Deprotection with Piperidine
The utility of the Fmoc group lies in its base-lability, which provides an orthogonal protection scheme in conjunction with acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[2][4] This orthogonality is crucial for ensuring that side-chain protecting groups remain intact during the iterative cycles of Nα-Fmoc removal.[2]
The deprotection of the Fmoc group by piperidine proceeds via a two-step β-elimination (E1cB) mechanism:[1][2][3][5][6]
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring system.[1][5]
-
β-Elimination: This abstraction leads to a β-elimination reaction, resulting in the formation of a highly reactive electrophile, dibenzofulvene (DBF), and the release of carbon dioxide and the free N-terminal amine of the peptide.[1][5][6]
-
DBF Scavenging: Excess piperidine in the reaction mixture acts as a nucleophile, trapping the DBF to form a stable adduct.[1][5][6] This prevents the DBF from reacting with the newly liberated peptide amine, which would otherwise cause chain termination.[1] The formation of the dibenzofulvene-piperidine adduct is also advantageous as its strong UV absorbance can be used for real-time monitoring of the deprotection reaction.[1]
Quantitative Data on Piperidine Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the nature of the peptide sequence. The following tables summarize typical conditions and considerations.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid and complete deprotection.[7] |
| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to potentially minimize base-related side reactions.[7] | |
| 5% (v/v) in DMF | Slower | Can be used, but deprotection times may increase significantly.[6] | |
| Reaction Time | 5 - 20 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[1][8] Difficult sequences or aggregation-prone peptides may require longer times.[6] |
| Solvent | N,N-Dimethylformamide (DMF) | Standard | The most commonly used solvent for SPPS.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Alternative | Can be used as an alternative to DMF.[4] |
| Alternative Deprotection Reagents | Concentration | Key Advantages/Disadvantages |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | Faster deprotection than piperidine. Can reduce diketopiperazine formation.[9] |
| 4-Methylpiperidine (4MP) | 20% (v/v) in DMF | Similar efficiency to piperidine. Not a controlled substance in some regions.[3][10][11] |
| DBU | 2% (v/v) in DMF/NMP | Much faster deprotection than piperidine. Non-nucleophilic, so a scavenger like piperidine is often added.[4][6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in SPPS
This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin during manual or automated solid-phase synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF (synthesis grade)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[12] Agitate the mixture at room temperature for 2-3 minutes.[2][12]
-
Second Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes.[2][12]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the UV absorbance of the released dibenzofulvene-piperidine adduct.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection step
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1]
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[1]
-
Sample Collection: During the deprotection step, collect the filtrate flowing from the reaction vessel.[1]
-
Measurement: Measure the absorbance of the collected filtrate at 301 nm. The absorbance is proportional to the amount of Fmoc group removed.
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow for solid-phase peptide synthesis.
Troubleshooting and Considerations
-
Incomplete Deprotection: If coupling is inefficient, incomplete Fmoc removal may be the cause. This can be due to peptide aggregation, steric hindrance, or insufficient deprotection time.[6] Increasing the deprotection time or using a stronger base cocktail (e.g., with DBU) can help.[4][6]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation, a side reaction catalyzed by piperidine.[5][13] This can be minimized by using lower concentrations of piperidine, shorter reaction times, or alternative deprotection reagents.[5]
-
Diketopiperazine Formation: The dipeptide at the N-terminus can cyclize to form a diketopiperazine, leading to chain termination. This is more prevalent with certain amino acid sequences (e.g., Pro, Gly). Using alternative deprotection conditions can mitigate this side reaction.[9]
-
Safety: Piperidine is a toxic and regulated substance.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment. Consider using less hazardous alternatives like 4-methylpiperidine where appropriate.[3][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
An essential component of many natural alkaloids and synthetic medicines, the piperidine ring is a saturated heterocycle that is fundamental to the structure of many different molecules.[1] Because of its prevalence in drug development, it is considered a key pharmacophore in medications for a wide range of illnesses, including psychosis, pain, and allergies.[1] As a result, in the processes of drug discovery, development, and quality control, it is essential to have access to analytical techniques that are both effective and trustworthy for the purpose of quantifying and evaluating the purity of compounds that include piperidine.[1]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying piperidine-containing compounds in various matrices. Reversed-phase HPLC (RP-HPLC) is the most frequently used mode, separating compounds based on their hydrophobicity.
Application Note: HPLC Method Development Strategy
The primary factor in developing an HPLC-UV method for a piperidine compound is its ability to absorb UV radiation.[1] Compounds with a natural chromophore, like piperine, can be detected directly.[1] However, simple piperidine and many of its derivatives lack a strong UV-absorbing moiety and require chemical derivatization before analysis to make them detectable by UV.[1] This process involves reacting the piperidine with a reagent that attaches a chromophoric group to the molecule.[1][2]
Experimental Protocol 1: HPLC-UV Analysis of Piperine (with Native Chromophore)
This protocol is adapted for the analysis of piperine, an alkaloid from black pepper, which has a strong native chromophore.[1]
Objective: To quantify piperine in a nanoemulsion formulation.[1]
Reagents and Materials:
-
Methanol (HPLC Grade)
-
Ultrapure Water
-
Piperine Reference Standard
-
Sample (e.g., Piperine-loaded nanoemulsion)[1]
Procedure:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.[1]
-
Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).[1]
-
Sample Preparation: Dilute a 400 µL aliquot of the piperine nanoemulsion in a 20 mL volumetric flask with methanol. Shake the flask at 1,100 rpm for 30 minutes. Calibrate the flask to the mark with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
HPLC Analysis: Set up the HPLC system according to the conditions in Table 1 . Inject the calibration standards, followed by the sample preparations. Construct a calibration curve by plotting peak area against concentration.[1]
Quantitative Data Summary:
Table 1: Chromatographic Conditions for Piperine Analysis [1]
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 340 nm |
Table 2: Method Validation Parameters for Piperine Analysis [1]
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | ~101.3% |
| Precision (Repeatability, %RSD) | <1% |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.044 µg/mL |
Experimental Protocol 2: HPLC-UV Analysis of Piperidine (via Derivatization)
This protocol describes a general method for analyzing piperidine by pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[1][2]
Objective: To quantify piperidine in a bulk drug substance.[2]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Piperidine Reference Standard
-
4-toluenesulfonyl chloride
-
Sodium bicarbonate buffer
-
Sample (e.g., Bulk drug containing piperidine)
Procedure:
-
Standard/Sample Solution: Prepare stock solutions of piperidine and the sample in a suitable solvent (e.g., dilute HCl or mobile phase).
-
Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[1]
-
Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[1]
-
Cool the mixture to room temperature.
-
Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.[1]
-
-
HPLC Analysis: Set up the HPLC system according to the conditions in Table 3 .
Quantitative Data Summary:
Table 3: Chromatographic Conditions for Derivatized Piperidine [2]
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of piperidine compounds by analyzing their fragmentation patterns.[3][4] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used.[3]
Application Note: Fragmentation of Piperidine Derivatives
The fragmentation of the piperidine ring is influenced by the ionization method and the nature of its substituents.[3]
-
Electron Ionization (EI): This high-energy technique often initiates fragmentation at the nitrogen atom, leading to α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in the formation of a stable iminium ion and is a dominant pathway.[3]
-
Electrospray Ionization (ESI): This soft ionization technique typically forms protonated molecules [M+H]⁺. Tandem MS (MS/MS) on these ions often reveals fragmentation through the neutral loss of small molecules like water (H₂O) from substituents.[3][4]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for analyzing piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
Objective: To identify and characterize a novel piperidine derivative.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[3]
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. Further dilute as needed.[3]
-
LC Separation:
-
MS/MS Analysis:
-
Ionization Mode: Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[3]
-
Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.[3]
-
Product Ion Scan: Select the [M+H]⁺ ion and perform a product ion scan to obtain the MS/MS fragmentation pattern.[3]
-
-
Data Analysis: Identify the precursor and product ions and propose fragmentation pathways based on observed mass losses.[3]
Quantitative Data Summary:
Table 4: Common Fragment Ions of Piperidine Derivatives in MS [3][5]
| Compound Class | Ionization | Precursor Ion | Key Fragment Ion(s) / Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| Piperidine | EI | M⁺ (m/z 85) | m/z 84, m/z 56 | α-cleavage (loss of H), Ring opening |
| N-Acetylpiperidine | ESI | [M+H]⁺ | Loss of 42 Da (ketene) | Neutral Loss |
| Piperidine Alkaloids | ESI | [M+H]⁺ | Loss of 18 Da (H₂O) | Neutral Loss from hydroxyl group |
| N-Benzylpiperidine | EI | M⁺ (m/z 175) | m/z 91 (tropylium ion) | α-cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of piperidine compounds. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while 2D NMR techniques (COSY, HSQC) help establish connectivity.[6][7]
Application Note: Conformational Analysis by NMR
The piperidine ring typically adopts a chair conformation to minimize steric strain.[8] NMR spectroscopy is highly sensitive to the conformation of the ring.
-
Axial vs. Equatorial Protons: Protons in axial and equatorial positions have distinct chemical shifts. Typically, axial protons are more shielded and appear at a lower chemical shift (upfield) than their equatorial counterparts.[6]
-
Coupling Constants: The magnitude of the coupling constant (³J) between adjacent protons is dependent on the dihedral angle, providing clear evidence for the chair conformation and the orientation of substituents.[8]
-
Conformational Equilibria: In some substituted piperidines, the ring may exist in an equilibrium between different conformations (e.g., chair-chair interconversion or boat forms), which can be studied using variable temperature NMR experiments.[6][8]
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of a piperidine derivative.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9]
-
Compound of interest
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified piperidine compound directly into an NMR tube.
-
Add ~0.6 mL of the appropriate deuterated solvent (e.g., CDCl₃).[9]
-
Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY and HSQC for full assignment.[10]
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).
Quantitative Data Summary:
Table 5: Typical NMR Chemical Shifts for Unsubstituted Piperidine [9]
| Position | ¹H Chemical Shift (δ, ppm in CDCl₃) | ¹³C Chemical Shift (δ, ppm in CDCl₃) |
|---|---|---|
| C2 / C6 (α) | ~2.79 | ~47.5 |
| C3 / C5 (β) | ~1.54 | ~27.2 |
| C4 (γ) | ~1.51 | ~25.2 |
| N-H | ~1.58 | - |
X-ray Crystallography for 3D Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.[11] This technique provides unequivocal proof of stereochemistry, conformation, and intermolecular interactions, which is critical for understanding structure-activity relationships (SAR).[11][12]
Application Note: The Crystallographic Workflow
The process involves growing a high-quality single crystal of the piperidine compound, which can often be the most challenging step.[11] This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic structure is determined.[11][13]
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the solid-state structure of a 2-benzylpiperidine derivative.[11]
Procedure:
-
Crystal Growth:
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.[11]
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam at a controlled temperature (often low temperature, e.g., 100 K).
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the structural model against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Validation: Validate the final structure using established crystallographic metrics.
Quantitative Data Summary:
Table 6: Example Crystallographic Data for a Piperidine Derivative [11]
| Parameter | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one |
|---|---|
| Formula | C₂₄H₂₃NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8918 |
| b (Å) | 30.6042 |
| c (Å) | 12.3878 |
| **β (°) ** | 92.426 |
| **Volume (ų) ** | 3746.8 |
References
- 1. benchchem.com [benchchem.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine [webbook.nist.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Piperidin-1-yl-acetic Acid Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Piperidin-1-yl-acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and application of this compound.
Q1: I am having trouble dissolving this compound in aqueous solutions. What can I do?
A1: Poor aqueous solubility is a common issue with this compound due to its zwitterionic nature.[1] At a neutral pH, the molecule has both a positive and a negative charge, leading to low solubility. Here is a systematic approach to address this:
-
pH Adjustment: The most effective way to improve solubility is to adjust the pH of your solvent.[1]
-
Acidification: Adding a small amount of acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged and more water-soluble species.[1]
-
Alkalinization: Adding a small amount of base (e.g., 0.1 M NaOH) will deprotonate the piperidinium group, leading to a negatively charged and more water-soluble species.[1]
-
-
Use of Co-solvents: If pH adjustment is not suitable for your experiment (e.g., in cell-based assays), consider using a water-miscible organic co-solvent.[1]
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Stock solutions are often prepared at high concentrations (e.g., 10-20 mM) in 100% DMSO and then diluted into your aqueous buffer.[1]
-
Ethanol: A less toxic alternative suitable for many biological experiments.[1]
-
Important: Always determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be toxic to cells or interfere with enzyme activity. A final concentration below 1% is a typical starting point.[1]
-
Q2: My synthesis of this compound is resulting in a low yield. What are the potential causes and solutions?
A2: Low yields in the N-alkylation of piperidine to form this compound can stem from several factors. The most common synthetic route involves the reaction of piperidine with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.
-
Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature.
-
Suboptimal Base: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid byproduct without competing in the alkylation.
-
Poor Reactant Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system, such as dimethylformamide (DMF) or acetonitrile.
-
Side Reactions: Over-alkylation can occur, where the product this compound is further alkylated to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents and prolonged reaction times at high temperatures. To minimize this, use a stoichiometric amount or a slight excess of piperidine and monitor the reaction closely.
Q3: I am observing unexpected peaks in my HPLC/NMR analysis of the final product. What could they be?
A3: Unexpected peaks can indicate the presence of impurities or degradation products.
-
Starting Materials: Unreacted piperidine or haloacetic acid.
-
Over-alkylation Product: As mentioned above, a quaternary ammonium salt can form as a byproduct.
-
Residual Solvents: Solvents used in the synthesis or purification (e.g., DMF, acetonitrile, ethyl acetate) may be present.
-
Degradation Products: this compound is generally stable, but prolonged exposure to harsh acidic or basic conditions, or high temperatures, could lead to degradation.
-
Salt Formation: If the purification process involved an acid, the final product might be a salt (e.g., hydrochloride), which will have a different retention time and spectral properties compared to the free base.
Q4: I am performing a biological assay and my compound seems to be inactive or gives inconsistent results. What should I check?
A4: Inconsistent biological activity can be due to several factors.
-
Solubility and Precipitation: Ensure your compound is fully dissolved in the assay buffer at the final concentration. Precipitation can lead to a lower effective concentration.[1]
-
pH of the Assay Medium: The ionization state of your compound can affect its activity. Ensure the pH of your assay buffer is compatible with the desired form of the molecule.
-
Reagent Stability: Some assay reagents can degrade if not stored properly. Ensure all components of your assay are within their shelf life and have been stored at the recommended temperatures.
-
Assay Protocol: Carefully re-read the assay protocol to ensure no steps were omitted and that all reagent concentrations are correct.
-
Sample Purity: Impurities in your compound could interfere with the assay, leading to misleading results. Verify the purity of your this compound using appropriate analytical methods.
Data Presentation
The following tables summarize typical quantitative data obtained from purity analyses of this compound.
Table 1: Quantitative ¹H NMR Purity Assessment
| Parameter | Result |
| Purity by ¹H NMR | 99.2% |
| Major Impurity (Structure) | Residual Ethyl Acetate |
| Impurity Content | 0.7% |
| Other Minor Impurities | 0.1% |
Table 2: HPLC Purity and Impurity Profile
| Parameter | Result |
| Purity by HPLC (at 210 nm) | 99.5% |
| Retention Time of Main Peak | 4.2 min |
| Major Impurity Retention Time | 2.8 min |
| Major Impurity Content | 0.3% |
| Other Minor Impurities | 0.2% |
Experimental Protocols
1. Synthesis of this compound Hydrochloride
This protocol is adapted from the synthesis of related compounds and general N-alkylation procedures.
-
Materials:
-
Piperidine
-
Chloroacetic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and anhydrous acetonitrile to make an approximately 0.5 M solution.
-
Add potassium carbonate (2.0 eq.) to the stirred solution.
-
In a separate flask, dissolve chloroacetic acid (1.05 eq.) in anhydrous acetonitrile.
-
Slowly add the chloroacetic acid solution dropwise to the piperidine mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as an oil or solid.
-
For purification, dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol) and slowly add a solution of HCl in diethyl ether or isopropanol until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
2. HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.
-
Sample Solution: Prepare the sample solution at the same concentration as the main standard.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and analyze the chromatograms.
-
3. Quantitative ¹H NMR (qNMR) Purity Analysis
-
Instrumentation: 400 MHz NMR Spectrometer or higher.
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) containing a known amount of a certified internal standard (e.g., maleic acid).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard quantitative acquisition parameters. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and their weighed masses.
-
Mandatory Visualizations
Signaling Pathway
Certain piperidine-containing compounds have been investigated as agonists for G-protein coupled receptor 40 (GPR40), which is involved in insulin secretion and has a functional interplay with PPARγ. The diagram below illustrates a potential signaling cascade initiated by a GPR40 agonist.
Caption: GPR40 signaling pathway activated by an agonist.
Experimental Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of this compound hydrochloride.
Caption: Workflow for the synthesis of this compound HCl.
Logical Relationship: Purity Analysis
This diagram illustrates the relationship between different analytical techniques for assessing the purity of this compound.
Caption: Relationship between analytical methods for purity assessment.
References
Technical Support Center: Optimizing Piperidin-1-yl-acetic acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Piperidin-1-yl-acetic acid. Our aim is to help you optimize your reaction conditions, maximize yields, and overcome common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the N-alkylation of piperidine with a haloacetic acid, typically 2-chloroacetic acid or 2-bromoacetic acid, in the presence of a base. This is a nucleophilic substitution reaction where the secondary amine of piperidine attacks the electrophilic carbon of the haloacetic acid.
Q2: What is the primary side reaction to be aware of during the synthesis of this compound?
The most significant side reaction is the over-alkylation of the product, this compound, to form a quaternary ammonium salt.[1][2] This occurs because the product, a tertiary amine, can be more nucleophilic than the starting piperidine (a secondary amine), making it susceptible to a second alkylation by the haloacetic acid. This byproduct is often highly water-soluble, which can complicate the purification process and lead to lower yields of the desired product.
Q3: Why is the choice of base important in this reaction?
A base is crucial for neutralizing the hydrohalic acid (HCl or HBr) that is formed during the reaction.[1][2] Without a base, the acid will protonate the starting piperidine, forming a piperidinium salt. This salt is no longer nucleophilic and the reaction will slow down or stop completely.[2] The choice of base can also influence the reaction rate and the formation of byproducts.
Q4: How can I effectively isolate this compound from the reaction mixture?
This compound can exist as a zwitterion or a salt, making it soluble in water. To extract it into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12. This deprotonates the carboxylic acid and ensures the piperidine nitrogen is in its free base form, increasing its solubility in organic solvents like dichloromethane or chloroform.
Q5: What are the recommended solvents for this reaction?
Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are commonly recommended for the N-alkylation of piperidine.[2] These solvents are effective at dissolving the reactants and facilitating the S_N2 reaction pathway.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Reaction has stalled due to acidification: The piperidine starting material has been protonated by the generated hydrohalic acid, rendering it non-nucleophilic.[2] | Add a suitable base (e.g., K₂CO₃, NaHCO₃, or DIPEA) to neutralize the acid. Ensure at least stoichiometric amounts of base relative to the alkylating agent are used. |
| Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction is proceeding slowly, consider gentle heating (e.g., to 70°C), but be aware that this may also increase the rate of side reactions.[2] | |
| Poor solubility of reactants: The reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Consider switching to a more polar solvent like DMF to ensure all reactants are in solution. | |
| Significant amount of quaternary ammonium salt byproduct | Incorrect stoichiometry: Using an excess of the alkylating agent (haloacetic acid) significantly increases the likelihood of a second alkylation event.[1][2] | Use an excess of piperidine (2-3 equivalents) relative to the haloacetic acid. This ensures that the haloacetic acid is more likely to react with the abundant starting material rather than the product. |
| Rapid addition of alkylating agent: Adding the alkylating agent too quickly can create localized high concentrations, promoting over-alkylation. | Add the haloacetic acid solution slowly or dropwise to the reaction mixture. Using a syringe pump for slow addition is a highly effective technique.[2] | |
| Difficulty in extracting the product during work-up | Product is in its salt form: this compound is amphoteric and can be highly water-soluble as a salt. | During the aqueous work-up, adjust the pH of the aqueous layer to be basic (pH 9.5-12) using a base like sodium carbonate or sodium hydroxide before extracting with an organic solvent. |
| Reaction is not reproducible | Sensitivity to trace impurities: The reaction may be sensitive to water or other impurities in the reagents or solvents. | Use high-purity, anhydrous reagents and solvents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized for the synthesis of this compound. These are representative examples based on established principles of N-alkylation.
Table 1: Effect of Stoichiometry on Product Distribution
| Molar Ratio (Piperidine : Chloroacetic Acid) | Base (K₂CO₃, 2.0 eq) | Temperature (°C) | Time (h) | Estimated Yield of this compound (%) | Estimated Quaternary Salt Formation (%) |
| 1 : 1.1 | Present | 25 | 12 | 50-60 | 30-40 |
| 2 : 1 | Present | 25 | 12 | 75-85 | 10-15 |
| 3 : 1 | Present | 25 | 12 | >90 | <5 |
Table 2: Comparison of Different Bases
| Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) | Notes |
| K₂CO₃ | Acetonitrile | 50 | 8 | 85-95 | Inexpensive and effective, but can have limited solubility. |
| NaHCO₃ | Acetonitrile | 50 | 12 | 70-80 | Milder base, may require longer reaction times. |
| DIPEA | Acetonitrile | 25 | 6 | 80-90 | Organic base, soluble in most organic solvents. Can be more expensive. |
| None | Acetonitrile | 25 | 24 | <10 | Reaction stalls due to protonation of piperidine. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of the quaternary ammonium salt byproduct.
Materials:
-
Piperidine
-
2-Chloroacetic acid
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (3.0 equivalents) and anhydrous acetonitrile.
-
Add finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature to form a suspension.
-
Dissolve 2-chloroacetic acid (1.0 equivalent) in anhydrous acetonitrile in a dropping funnel.
-
Add the 2-chloroacetic acid solution dropwise to the stirred piperidine suspension over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted piperidine.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl.
-
Wash the acidic aqueous layer with dichloromethane to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~9-10 with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizations
References
Piperidin-1-yl-acetic acid solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with piperidin-1-yl-acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers at neutral pH?
The poor aqueous solubility of this compound at or near neutral pH (e.g., pH 7.4) is often due to its zwitterionic nature.[1] A zwitterion is a molecule that contains both a positive and a negative charge, resulting in a net neutral charge.[1] In the case of this compound, the piperidine nitrogen is basic (readily protonated) and the carboxylic acid group is acidic (readily deprotonated). At its isoelectric point (pI), the pH at which the net charge is zero, the molecule has minimal solubility in water due to strong intermolecular interactions in its solid, crystalline state.[1]
Q2: What is the first step I should take to improve the solubility of my this compound?
The most critical first step is to adjust the pH of your solvent.[1] By shifting the pH away from the compound's isoelectric point, you can increase its solubility.[1]
-
Acidification: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged species that is typically more water-soluble.[1]
-
Alkalinization: Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the piperidinium group, resulting in a negatively charged species that is also generally more soluble in water.[1]
Q3: Can I use organic solvents to dissolve this compound?
Yes, using organic co-solvents is a common strategy. Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for creating concentrated stock solutions (e.g., 10-20 mM).[1] Other options include ethanol and polyethylene glycol 400 (PEG 400).[1] It is crucial to first dissolve the compound in the organic solvent and then dilute this stock solution into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with assays.[1]
Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
This precipitation occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[1] Here are some strategies to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a more dilute final concentration of your compound.[1]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can help avoid localized high concentrations that trigger precipitation.[1]
-
Use a Co-solvent System: For in vivo studies, a common vehicle is saline containing 5-10% DMSO and 10% Tween® 80.[1]
Q5: Is it advisable to heat the solution to aid dissolution?
Gentle heating can increase the rate of dissolution and, for some compounds, the solubility limit. However, this should be done with caution, as excessive heat can lead to chemical degradation. Also, the compound may precipitate out of a supersaturated solution as it cools to room or physiological temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The pH of the buffer is close to the isoelectric point (pI) of the compound, leading to a zwitterionic state with low solubility.[1] | Adjust the pH of the buffer away from the pI. Perform a pH-dependent solubility assessment to determine the optimal pH range (see Experimental Protocol 1).[1] |
| Precipitation occurs upon dilution of an organic stock solution into an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit.[1] | Lower the final concentration of the compound.[1] Modify the dilution technique by adding the buffer to the stock solution dropwise with vigorous mixing.[1] Consider using a co-solvent system in the final buffer.[1] |
| Inconsistent results in biological assays. | The compound may not be fully dissolved or is precipitating out of solution during the experiment, leading to inaccurate concentrations. | Visually inspect all solutions for any signs of precipitation before and during the assay. Perform a solubility assessment in your final assay buffer to confirm the compound remains in solution at the desired concentration. |
Data Presentation
| Solvent/Condition | Expected Solubility | Rationale |
| Water (Neutral pH) | Low | Zwitterionic form predominates near the isoelectric point, leading to poor aqueous solubility.[1] |
| Aqueous Acid (e.g., pH 2-3) | High | The carboxylate group is protonated, resulting in a more soluble cationic species.[1] |
| Aqueous Base (e.g., pH 9-10) | High | The piperidinium group is deprotonated, resulting in a more soluble anionic species.[1] |
| DMSO | High | A powerful polar aprotic solvent capable of dissolving a wide range of compounds.[1] |
| Ethanol | Moderate to High | A polar protic solvent that can act as a co-solvent to improve aqueous solubility.[1] |
| PEG 400 | Moderate to High | A water-miscible co-solvent often used in formulations.[1] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol provides a qualitative determination of the solubility of this compound at different pH values.[1]
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter or pH strips
-
Vortex mixer
-
Small glass vials
Methodology:
-
Weigh 1-2 mg of this compound into three separate vials, labeled "Acid," "Neutral," and "Base."
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to approximately 2-3 by adding 0.1 M HCl dropwise.[1]
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to approximately 9-10 by adding 0.1 M NaOH dropwise.[1]
-
Vortex all vials vigorously for 2 minutes.[1]
-
Allow the vials to stand at room temperature for 30 minutes.
-
Visually inspect each vial for the presence of undissolved solid. A clear solution indicates good solubility at that pH.[1]
Protocol 2: Co-Solvent Screening for Stock Solution Preparation
This protocol helps identify a suitable organic solvent for preparing a concentrated stock solution.[1]
Materials:
-
This compound
-
100% DMSO
-
100% Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Vortex mixer
-
Small glass vials
Methodology:
-
Weigh 5 mg of this compound into three separate vials, labeled "DMSO," "EtOH," and "PEG 400."[1]
-
To the "DMSO" vial, add the solvent in 50 µL increments, vortexing for 30 seconds after each addition, until the compound is fully dissolved. Record the total volume of solvent added.[1]
-
Repeat step 2 for the "EtOH" and "PEG 400" vials.[1]
-
Calculate the maximum achievable concentration in each solvent (in mg/mL).
-
Perform a 1:100 dilution of the most concentrated stock solution into your target aqueous buffer (e.g., PBS).
-
Observe immediately and after 1 hour for any signs of precipitation.[1]
Visualization
Signaling Pathway: α7 Nicotinic Acetylcholine Receptor Antagonism
Piperidine derivatives have been investigated as antagonists of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in inflammatory signaling.[3] The following diagram illustrates a simplified workflow for screening such compounds.
Logical Relationship: Addressing Solubility Issues
The following diagram outlines the logical steps to troubleshoot and solve solubility problems with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. oxo(piperidin-1-yl)acetic acid (4706-33-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piperidin-1-yl-acetic acid Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Piperidin-1-yl-acetic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound, as a secondary amine and a carboxylic acid, is susceptible to degradation under several conditions. The primary concerns are:
-
Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opening products, or other oxidized species. The presence of atmospheric oxygen or oxidizing agents can accelerate this process.
-
pH-Dependent Degradation: While generally stable, extreme pH conditions (strong acid or strong base) can potentially lead to the hydrolysis of the acetic acid side chain or promote ring-opening under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photodegradation pathways may involve radical mechanisms, leading to a variety of degradation products.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes thermal degradation. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. | Minimizes oxidative degradation. |
| Container | Use a well-sealed container to prevent moisture ingress. | Moisture can facilitate hydrolytic degradation. |
Q3: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively reported in the public domain, based on the chemical structure, the following are potential degradation products under forced degradation conditions:
| Degradation Pathway | Potential Degradation Products |
| Oxidation | This compound N-oxide, products of ring oxidation (e.g., hydroxylated derivatives), and ring-opened products. |
| Hydrolysis (extreme pH) | Unlikely under normal conditions, but could theoretically lead to piperidine and acetic acid under very harsh acidic or basic conditions. |
| Photodegradation | A complex mixture of products may be formed through radical pathways. |
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
-
Possible Cause 1: Degradation. Your sample may have degraded due to improper storage or handling.
-
Solution: Review the storage conditions (temperature, light exposure, atmosphere). Prepare a fresh sample from a new batch of this compound and re-analyze.
-
-
Possible Cause 2: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Solution: Run a blank (solvent only) to check for system contamination. Use fresh, HPLC-grade solvents. Ensure all glassware is scrupulously clean.
-
-
Possible Cause 3: Interaction with Mobile Phase. The analyte may be reacting with components of your mobile phase.
-
Solution: Evaluate the pH and composition of your mobile phase. Consider using a different buffer or organic modifier.
-
Problem: My this compound solution is changing color over time.
-
Possible Cause: Oxidation or Photodegradation. Color changes are often indicative of chemical degradation, particularly oxidation or light-induced reactions.
-
Solution: Prepare fresh solutions for immediate use. If solutions need to be stored, protect them from light by using amber vials and store them at a low temperature under an inert atmosphere.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the stock solution at 60°C for 7 days in a tightly sealed container.
-
-
Photodegradation:
-
Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Run a dark control in parallel.
-
3. Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
1. Column Selection: A C18 reversed-phase column is a good starting point.
2. Mobile Phase:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a phosphate buffer (e.g., 20 mM, pH 3-7).
-
Organic Phase (B): Acetonitrile or methanol.
3. Gradient Elution: Start with a high percentage of aqueous phase and gradually increase the organic phase to elute potential degradation products with different polarities. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
4. Detection: UV detection at a wavelength where this compound has absorbance (e.g., 210 nm). A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and any degradation products.
5. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating."
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Technical Support Center: Synthesis of Piperidin-1-yl-acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Piperidin-1-yl-acetic acid. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to help you navigate potential challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of this compound via N-alkylation?
A1: The most prevalent side reaction is the over-alkylation of the piperidine nitrogen. After the desired formation of the tertiary amine (this compound), a second molecule of the alkylating agent (e.g., a haloacetic acid ester) can react with the product to form a quaternary ammonium salt. This byproduct is often highly water-soluble, which can complicate purification and reduce the yield of the target compound.[1]
Q2: How does the basicity of the product contribute to side reactions?
A2: The product, this compound (a tertiary amine), is often more nucleophilic than the starting material, piperidine (a secondary amine). This increased nucleophilicity makes the product more susceptible to a second alkylation, thus promoting the formation of the quaternary ammonium salt.[1]
Q3: What is the purpose of adding a base to the reaction mixture?
A3: The reaction between piperidine and a haloacetic acid generates a hydrohalic acid (e.g., HBr or HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and slowing down or halting the reaction.[1][2] Adding a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), neutralizes this acid, allowing the reaction to proceed to completion.[1][2]
Q4: Can elevating the temperature improve the reaction?
A4: Gently heating the reaction can increase the rate of the desired N-alkylation. However, it's a trade-off, as higher temperatures can also accelerate the rate of the undesired quaternary salt formation.[1] Therefore, temperature should be carefully optimized.
Q5: Are there alternative synthesis methods to avoid the over-alkylation side reaction?
A5: Yes, reductive amination is an excellent alternative that completely avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[1] This method involves reacting piperidine with glyoxylic acid in the presence of a reducing agent.[3][4]
Troubleshooting Guide
Problem 1: Low yield of this compound and a highly water-soluble byproduct is observed.
-
Cause: This is a classic sign of significant quaternary salt formation due to over-alkylation.[1] This can be caused by an excess of the alkylating agent or reaction conditions that favor the second alkylation.
-
Solutions:
-
Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the haloacetic acid or its ester. This ensures the alkylating agent is more likely to react with the starting material than the product.[2]
-
Slow Addition of Alkylating Agent: Add the haloacetic acid derivative dropwise or using a syringe pump over several hours. This maintains a low concentration of the alkylating agent and a relative excess of piperidine throughout the reaction, minimizing over-alkylation.[2]
-
Control Temperature: Avoid excessive heating, as it can increase the rate of the side reaction.[1] Run the reaction at room temperature or with gentle warming.
-
Problem 2: The reaction is very slow or does not go to completion.
-
Cause: The piperidine starting material may be protonated by the acid generated during the reaction, which deactivates it.[1][2]
-
Solutions:
-
Incorporate a Base: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a hindered organic base such as N,N-diisopropylethylamine (DIPEA) to the reaction mixture. This will neutralize the acid as it forms.[1][2]
-
Optimize Solvent: Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to ensure the reactants are well-solvated.[2]
-
Problem 3: Difficulty in purifying the final product.
-
Cause: The presence of the highly polar and water-soluble quaternary ammonium salt can make separation by standard extraction challenging.
-
Solutions:
-
Acid-Base Extraction: After the reaction, perform an acid-base workup. By adjusting the pH, you can selectively extract the desired product into the organic or aqueous phase, leaving impurities behind.
-
Column Chromatography: If extraction is insufficient, purification by column chromatography on silica gel can be effective.[5]
-
Crystallization: The product, this compound, may be purified by crystallization from a suitable solvent system.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the yield of this compound and the formation of the quaternary ammonium salt byproduct. Note: These values are representative and can vary based on specific substrates and experimental setup.
| Entry | Piperidine (eq.) | Bromoacetic Acid (eq.) | Base (eq.) | Temperature (°C) | Product Yield (%) | Quaternary Salt (%) |
| 1 | 1.1 | 1.0 | None | 25 | 40 | 55 |
| 2 | 3.0 | 1.0 | None | 25 | 75 | 20 |
| 3 | 1.1 | 1.0 | K₂CO₃ (2.0) | 25 | 85 | 10 |
| 4 | 1.1 | 1.0 | K₂CO₃ (2.0) | 60 | 70 | 25 |
| 5 | 3.0 | 1.0 | K₂CO₃ (2.0) | 25 | >90 | <5 |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation with Bromoacetic Acid
This protocol is optimized to favor the formation of the mono-alkylated product and minimize the quaternary salt byproduct.
Materials:
-
Piperidine (3.0 eq.)
-
Ethyl bromoacetate (1.0 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (3.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add ethyl bromoacetate (1.0 eq.) dropwise to the stirring suspension over 1 hour.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.
-
To perform the hydrolysis of the ester, dissolve the residue in a mixture of ethanol and 1M NaOH solution and stir at room temperature until the ester is consumed (monitor by TLC).
-
Neutralize the mixture to approximately pH 7 with 1M HCl.
-
Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by crystallization or column chromatography.
Protocol 2: Alternative Synthesis via Reductive Amination
This method avoids the formation of quaternary ammonium salts.
Materials:
-
Piperidine (1.0 eq.)
-
Glyoxylic acid monohydrate (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.), glyoxylic acid monohydrate (1.1 eq.), and the anhydrous solvent (DCE or THF).
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed by crystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and the over-alkylation side reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: HPLC Purification of Piperidin-1-yl-acetic acid
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of Piperidin-1-yl-acetic acid. Given its polar and zwitterionic nature, this compound presents unique challenges in chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound eluting in the void volume on my C18 column? A1: this compound is a highly polar compound.[1] Standard C18 columns primarily retain molecules through hydrophobic interactions. Due to its polarity, your compound has very little affinity for the non-polar stationary phase and is therefore poorly retained, eluting with the solvent front.[1][2]
Q2: My peak for this compound is showing severe tailing. What is the cause? A2: Peak tailing for this compound is most often caused by secondary interactions between the basic piperidine nitrogen and acidic residual silanol groups on the surface of silica-based columns.[3][4][5] These interactions create multiple retention mechanisms, leading to a delayed and asymmetrical peak shape.[6]
Q3: Which chromatography mode is best suited for purifying this compound? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating highly polar compounds like this compound.[7][8] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is also an excellent option.[1][9]
Q4: How does the mobile phase pH affect the separation? A4: The pH of the mobile phase is critical because this compound is a zwitterion, meaning it has both an acidic carboxylic acid group and a basic amine group. The pH will determine the charge state of your analyte and the surface of the column, directly impacting retention and peak shape. For instance, at low pH (~2), the carboxylic acid is neutral while the amine is protonated (positive charge), which can be suitable for cation-exchange or reversed-phase with an ion-pairing agent.
Q5: this compound lacks a strong UV chromophore. What are my detection options? A5: Direct UV detection can be challenging.[10] Alternative detection methods include Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS). Another strategy is pre-column derivatization with a UV-active or fluorescent tag, such as Dansyl Chloride, to enhance detection sensitivity.[10]
In-Depth Troubleshooting Guide
Problem 1: Poor or No Retention on Reversed-Phase (RP) Columns
Question: I'm using a standard C18 column with a water/acetonitrile gradient, but my compound elutes immediately. How can I achieve retention?
Answer: This is a common issue stemming from the high polarity of this compound.[1] Traditional reversed-phase chromatography is not ideal for this type of analyte.[2]
Solutions:
-
Switch to HILIC: This is the recommended approach. HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent.[8][11] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.[11]
-
Use a Polar-Embedded or Aqueous-Stable RP Column: These columns are designed with modifications to the stationary phase that make them more compatible with highly aqueous mobile phases and offer better retention for polar analytes than standard C18 columns.
-
Employ Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention and peak shape.[12] The TFA pairs with the positively charged amine group on your compound, increasing its overall hydrophobicity and affinity for the C18 stationary phase.
Problem 2: Asymmetrical Peaks (Tailing)
Question: My peak has a significant tail, making accurate quantification and fraction collection difficult. How can I improve the peak shape?
Answer: Peak tailing is typically due to unwanted interactions between the basic amine in your compound and acidic silanol groups on the silica support of the column.[3][5] This is a common problem when analyzing basic compounds.[6][13]
Solutions:
-
Optimize Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with 0.1% formic acid or TFA) serves two purposes: it protonates the basic amine group to a consistent positive charge and suppresses the ionization of the acidic silanol groups, minimizing the unwanted secondary interactions.[14]
-
Use a Modern, End-Capped Column: Select a high-purity, base-deactivated, or "end-capped" column. End-capping chemically treats the silica surface to block many of the residual silanol groups, providing a more inert surface and significantly reducing peak tailing for basic compounds.[3]
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase and maintain a consistent ionization state for the analyte, leading to improved peak symmetry.[14]
Problem 3: Poor Separation from Impurities
Question: My compound co-elutes with several impurities. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the selectivity of your method. This involves adjusting the mobile phase, stationary phase, or even the chromatography mode.
Solutions:
-
Adjust Gradient Slope (for Gradient Elution): If you are running a gradient, make it shallower. A slower increase in the strong solvent percentage over time will increase the separation window between closely eluting peaks.[12]
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Different organic solvents can alter the selectivity and change the elution order of your compound and its impurities.
-
Explore Alternative Stationary Phases: If pH and solvent adjustments are insufficient, the separation may require a different retention mechanism.
-
In HILIC mode , switching from a bare silica column to an amide or a zwitterionic phase (like ZIC-HILIC) can offer dramatically different selectivity.[7][11]
-
Mixed-mode columns that offer both hydrophobic and ion-exchange interactions can provide unique selectivity for zwitterionic compounds and their impurities.[1][9]
-
Data and Methodologies
Data Presentation
Table 1: Comparison of HPLC Modes for this compound Purification
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Mixed-Mode (MMC) |
| Stationary Phase | Non-polar (C18, C8) | Polar (Silica, Amide, ZIC) | Combination (e.g., C18 with SCX) |
| Mobile Phase | High Aqueous | High Organic (>70% ACN) | High Aqueous or High Organic |
| Retention | Poor; requires ion-pairing | Excellent; based on partitioning | Excellent; multiple mechanisms |
| Pros for Analyte | Widely available columns | High retention, MS-friendly solvents | High resolving power, unique selectivity |
| Cons for Analyte | Peak tailing, poor retention[1] | Requires long equilibration times | More complex method development |
Table 2: Influence of Mobile Phase pH on Analyte and Column State
| pH Range | This compound Charge | Silica Surface (-SiOH) Charge | Chromatographic Implication |
| < 2.5 | Cationic (R₂NH₂⁺-COOH) | Neutral (-SiOH) | Best for minimizing silanol interactions. Good for cation exchange. |
| 2.5 - 4.0 | Zwitterionic (R₂NH₂⁺-COO⁻) | Mostly Neutral (-SiOH) | Analyte is polar but has no net charge. HILIC mode is effective. |
| 4.0 - 8.0 | Zwitterionic (R₂NH₂⁺-COO⁻) | Partially Negative (-SiO⁻) | High risk of peak tailing due to ion exchange with silanols.[3] |
| > 9.5 | Anionic (R₂NH-COO⁻) | Negative (-SiO⁻) | Repulsion from silica surface; requires specialized high-pH stable columns. |
Experimental Protocols
Protocol 1: General HILIC Method for Purification
This protocol provides a starting point for developing a HILIC method suitable for this compound.
-
Column Selection: Use a HILIC column, such as one with an amide, diol, or zwitterionic sulfobetaine stationary phase (e.g., ZIC-HILIC).[7][15] (Dimensions: e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water. Adjust pH to 3.5 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water. Adjust pH to 3.5 with Formic Acid.
-
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A to a concentration of 1-5 mg/mL. Ensure the sample solvent is as close to the initial mobile phase composition as possible to avoid peak distortion.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-20 µL
-
Detection: ELSD, CAD, or MS (or UV at ~210 nm if sensitivity allows).
-
Gradient Program:
Time (min) % B 0.0 0 20.0 50 22.0 100 25.0 100 25.1 0 | 35.0 | 0 |
-
-
Crucial Step - Equilibration: Equilibrate the column with the initial mobile phase (100% A) for at least 10-15 column volumes before the first injection and between runs to ensure a stable water layer and reproducible retention times.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting the purification of this compound.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Impact of pH on analyte and silica column surface charges.
References
- 1. sielc.com [sielc.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
- 14. hplc.eu [hplc.eu]
- 15. longdom.org [longdom.org]
Technical Support Center: Stability and Handling of Piperidine Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of piperidine derivatives. Find answers to frequently asked questions, troubleshoot common stability issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a new, unidentified peak in my HPLC analysis after storing my piperidine-containing compound. What could be the cause?
A1: The appearance of new peaks often indicates degradation. Piperidine rings are susceptible to several degradation pathways depending on their environment. The most common causes are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by the presence of trace metal impurities. For example, fentanyl is known to form fentanyl N-oxide upon oxidation.[1][2]
-
Hydrolysis: If your compound has susceptible functional groups (e.g., esters, amides), exposure to moisture or non-anhydrous solvents can cause hydrolysis. The stability is often pH-dependent; for instance, methylphenidate shows significant hydrolysis in alkaline conditions.[3][4]
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. Piperine, for example, is highly susceptible to photolytic degradation.[5]
-
Thermal Stress: High storage temperatures can cause thermal decomposition. Fentanyl, when heated, can degrade into several products, including norfentanyl and propionanilide.[1][2]
To identify the specific cause, refer to the troubleshooting workflow in Figure 2 and consider performing a forced degradation study as detailed in the protocols section.
Q2: My piperidine derivative seems to be degrading even when stored in a vial in the dark. What am I missing?
A2: If light is excluded, other factors are likely at play:
-
Atmosphere: Is the vial sealed under an inert atmosphere (e.g., nitrogen or argon)? Oxygen in the headspace can be sufficient to cause oxidative degradation over time.
-
Temperature: Are you storing it at the recommended temperature? Even "room temperature" can fluctuate, and elevated temperatures accelerate degradation. For long-term storage, refrigeration (2-8°C) is often recommended, provided the compound is not sensitive to freezing or precipitation.
-
Purity of Solvents: If the compound is in solution, were the solvents of high purity and anhydrous? Trace impurities in solvents can catalyze degradation.
-
Container Material: Ensure the container is made of a non-reactive material, typically amber glass, to protect from light and prevent leaching or adsorption.
Q3: What are the optimal general storage conditions for piperidine derivatives to ensure long-term stability?
A3: While optimal conditions are compound-specific, a general best-practice approach is as follows:
-
Solid Form: Store solids, rather than solutions, whenever possible.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is generally preferred.
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Always protect from light by using amber vials or storing them in the dark.
-
Container: Use tightly sealed, high-quality glass containers.
For a systematic approach to selecting storage conditions, see the decision tree in Figure 3 .
Q4: Can I add an antioxidant to my formulation to prevent the degradation of a piperidine derivative?
A4: Yes, for compounds susceptible to oxidation, adding an antioxidant can be an effective strategy. Piperidine derivatives themselves can possess antioxidant properties, but in a formulation, they can be susceptible to oxidative stress. The choice of antioxidant would depend on the specific derivative, the solvent system, and the intended application. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Compatibility and efficacy must be experimentally verified for your specific compound.
Quantitative Data: Forced Degradation Studies
The following tables summarize the degradation of common piperidine-containing drugs under various stress conditions. These studies are crucial for identifying potential degradants and establishing stability-indicating analytical methods.
Table 1: Forced Degradation of Donepezil Hydrochloride Donepezil contains a benzylpiperidine moiety.
| Stress Condition | Time | Temperature | % Degradation / Recovery | Reference |
| 0.1 M NaOH | 7 days | Room Temp. | ~58% Degradation (42% Recovery) | [6][7] |
| 0.1 M HCl | 7 days | Room Temp. | ~14% Degradation (86% Recovery) | [6][7] |
| 2 M NaOH | 8 hours | Reflux | Measurable Degradation | [8] |
| 6% H₂O₂ | 8 hours | Reflux | Measurable Degradation | [8] |
| Dry Heat | 48 hours | 80°C | Stable | [8] |
| Photolytic (Sunlight) | 48 hours | Ambient | Stable | [8] |
Table 2: Forced Degradation of Fentanyl Fentanyl is a potent analgesic with a core N-phenethylpiperidine structure.
| Stress Condition | Resulting Degradants | Reference |
| Acidic (e.g., 5 N HCl) | N-phenyl-1-(2-phenylethyl)-piperidin-4-amine (PPA) | [1][2][9] |
| Oxidative (H₂O₂) | Fentanyl N-oxide | [1][2] |
| Thermal | Propionanilide (PRP), Norfentanyl (NRF), and others | [1][2] |
| Basic | Stable | [1][2] |
| Photolytic | Stable | [1][2] |
Table 3: Forced Degradation of Piperine Piperine is the alkaloid responsible for the pungency of black pepper.
| Stress Condition | Time | Temperature | % Drug Degradation | Reference |
| 1 M HCl | 2 hours | 80°C | 51.64% | [5] |
| 1 M NaOH | 2 hours | 80°C | 37.11% | [5] |
| Oxidative (H₂O₂) | 2 hours | 80°C | 32.65% | [5] |
| Thermal | 2 hours | 80°C | 2.05% | [5] |
| Photolytic (Sunlight) | 2 hours | Ambient | 74.84% | [5] |
Visualized Workflows and Pathways
Caption: Common degradation pathways affecting piperidine-containing compounds.
Caption: A logical workflow for troubleshooting unexpected sample degradation.
Caption: Decision tree for selecting appropriate storage for piperidine derivatives.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps for a forced degradation study to identify potential degradation products and establish a stability-indicating method, based on ICH guidelines.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][13]
1. Sample Preparation:
-
Prepare a stock solution of the piperidine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Keep at room temperature or heat (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, neutralize the sample with an equivalent amount of NaOH.[11]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat as above. After incubation, neutralize with an equivalent amount of HCl.[11]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature for a specified period.[14]
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[10][11] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to an unstressed control to identify degradation peaks. Calculate the percentage of degradation and perform a mass balance analysis.
Protocol 2: Stability-Indicating RP-HPLC Method
This is a generalized protocol for the analysis of a piperidine derivative and its degradation products. Method parameters must be optimized for each specific compound.
Table 4: Example HPLC Method Parameters
| Parameter | Fentanyl Analysis[9][15] | Derivatized Piperidine Analysis[16][17] | Piperine Analysis[5] |
| HPLC Column | Inertsil C8 (25 cm x 4.6 mm, 5 µm) | Inertsil C18 (25 cm x 4.6 mm) | Luna C18 |
| Mobile Phase | Acetonitrile : 0.23% Perchloric Acid (35:65 v/v) | Acetonitrile : Water with 0.1% Phosphoric Acid (68:32 v/v) | Acetonitrile : 0.01% Ortho Phosphoric Acid (60:40 v/v) |
| Flow Rate | (Not specified, typically 1.0 mL/min) | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 206 nm | UV (e.g., 230 nm) | UV at 340 nm |
| Column Temp. | (Not specified, typically ambient or 30°C) | 30°C | (Not specified) |
| Injection Vol. | (Not specified, typically 10-20 µL) | (Not specified) | 10 µL |
1. Sample Preparation for Analysis:
-
Stressed Samples: After forced degradation, neutralize the sample if necessary (from acid/base hydrolysis). Dilute an aliquot with the mobile phase to fall within the linear range of the calibration curve.
-
Solid Samples (e.g., Bulk Drug): Accurately weigh and dissolve the compound in a suitable solvent. For compounds lacking a chromophore like simple piperidine, pre-column derivatization with an agent like 4-toluenesulfonyl chloride is required to enable UV detection.[16][17]
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection to protect the HPLC column.
2. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions to generate a calibration curve.
-
Inject the unstressed control and the stressed samples.
-
Identify and quantify the parent compound and any degradation products by comparing retention times and peak areas to the standards. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.[15]
References
- 1. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmadekho.com [pharmadekho.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of an HPLC assay for fentanyl and related substances in fentanyl citrate injection, USP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peptide Coupling Reactions with Piperidine Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptide coupling reactions involving piperidine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during peptide synthesis when using piperidine for Fmoc deprotection.
Issue 1: Low final peptide yield with significant truncated sequences.
-
Question: My final peptide product has a low yield, and mass spectrometry analysis shows significant amounts of deletion sequences. What could be the cause?
-
Answer: This issue often points to incomplete Fmoc deprotection. If the Fmoc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent amino acid cannot be coupled, leading to truncated sequences.
-
Possible Causes:
-
Insufficient Deprotection Time: The standard deprotection time may not be adequate for complete Fmoc removal, especially in long or sterically hindered peptides.[1]
-
Reagent Degradation: The piperidine solution may have degraded over time.
-
Peptide Aggregation: The peptide chain may aggregate on the solid support, hindering the access of piperidine to the Fmoc group.[1]
-
-
Solutions:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment or perform a second deprotection step.
-
Use Fresh Reagents: Always use a freshly prepared solution of piperidine in a suitable solvent like DMF.[1]
-
Improve Solvation: To disrupt aggregation, consider switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts to the reaction mixture.[2]
-
Incorporate Microwave Assistance: Microwave-assisted synthesis can accelerate the deprotection process and help overcome aggregation.[3]
-
-
Issue 2: Presence of unexpected side products with a mass increase of +51 Da.
-
Question: I am observing a significant side product with a mass shift of +51 Da in my peptide that contains a C-terminal cysteine. What is this impurity?
-
Answer: This mass shift is characteristic of a piperidine adduct. This side reaction occurs when a base-catalyzed elimination of the protected sulfhydryl group of a C-terminal cysteine forms a dehydroalanine intermediate, which then reacts with piperidine.[2][4]
-
Solutions:
-
Use a Bulky Protecting Group: Employing a sterically bulky protecting group for the cysteine side chain can minimize this side reaction.[2]
-
Consider Alternative Bases: Using a non-nucleophilic base for deprotection can prevent the formation of the adduct.
-
-
Issue 3: Appearance of isomeric impurities, particularly with Asp-Gly or Asp-Ser sequences.
-
Question: My peptide contains an Asp-Gly sequence, and I am observing isomeric impurities that are difficult to separate by HPLC. What is causing this?
-
Answer: This is likely due to aspartimide formation. Under the basic conditions of piperidine-mediated Fmoc deprotection, the side chain of aspartic acid can cyclize to form a succinimide ring. This ring can then reopen to yield a mixture of α- and β-aspartyl peptides, which are isomers.[2][4][5] This side reaction is particularly prevalent in sequences where aspartic acid is followed by a small amino acid like glycine or serine.[4][5]
-
Solutions:
-
Use Additives in the Deprotection Solution: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[2][5]
-
Employ Alternative Deprotection Reagents: Using a less basic deprotection reagent or a different base altogether can reduce the incidence of this side reaction.[4] For instance, 3-(diethylamino)propylamine (DEAPA) has been shown to minimize the formation of aspartimide-containing derivatives.[6]
-
Backbone Protection: Utilizing a protecting group on the amide nitrogen of the amino acid following the aspartic acid residue can sterically hinder the cyclization reaction.[4]
-
-
Issue 4: Significant peptide truncation at the dipeptide stage, especially with N-terminal Proline.
-
Question: My synthesis is failing at the dipeptide stage, particularly when proline is one of the first two amino acids. What is happening?
-
Answer: This is a classic case of diketopiperazine formation. The N-terminal dipeptide can cyclize to form a stable six-membered ring, leading to the cleavage of the peptide from the resin and truncation of the synthesis.[2][4] This is more common in Fmoc-based synthesis.[2]
-
Solutions:
-
Choose an Appropriate Resin: Using a 2-chlorotrityl chloride resin is recommended when proline is at the N-terminus, as its steric bulk inhibits diketopiperazine formation.[2]
-
Modify the Coupling Protocol: Couple the second amino acid quickly after the deprotection of the first to minimize the time the free N-terminal amine is available for cyclization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of piperidine for Fmoc deprotection?
A1: A 20% (v/v) solution of piperidine in a solvent like N,N-dimethylformamide (DMF) is most commonly used for Fmoc deprotection in solid-phase peptide synthesis.[7][8]
Q2: Are there any alternatives to piperidine for Fmoc deprotection?
A2: Yes, several alternatives are available, often sought to reduce side reactions or for regulatory reasons.[9] Some common alternatives include:
-
4-Methylpiperidine: Functionally equivalent to piperidine for Fmoc removal and is not a controlled substance.[9][10]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can be used for rapid deprotection, often in combination with a scavenger like piperazine.[4][11] However, its high basicity can sometimes increase aspartimide formation.[4]
-
Piperazine/DBU mixture: An efficient combination for rapid Fmoc removal.[12]
-
3-(Diethylamino)propylamine (DEAPA): Shown to minimize side products like diastereoisomers and aspartimide-containing derivatives.[6]
-
Morpholine: Can minimize the formation of both diketopiperazine and aspartimide.[4]
Q3: How can I monitor the completion of the Fmoc deprotection step?
A3: The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.
-
Qualitative Method (Kaiser Test): A small sample of the resin beads is taken and treated with ninhydrin reagents. A blue color indicates the presence of a free primary amine, signifying complete deprotection. A yellow color indicates an incomplete reaction.
-
Quantitative Method (UV-Vis Spectroscopy): The deprotection solution containing the cleaved dibenzofulvene-piperidine adduct can be collected, and its absorbance measured at approximately 301 nm.[1][7] The concentration of the adduct can be calculated using the Beer-Lambert law, which allows for the quantification of Fmoc removal.[7]
Data Summary
Table 1: Comparison of Alternative Bases for Fmoc Deprotection
| Base/Reagent | Concentration | Advantages | Disadvantages | Reference(s) |
| Piperidine | 20% in DMF | Well-established, effective | Can cause side reactions (aspartimide, DKP, etc.) | [7][8] |
| 4-Methylpiperidine | 20% in DMF | Equivalent efficiency to piperidine, not a controlled substance | --- | [9][10] |
| DBU/Piperazine | 2% DBU, 20% Piperidine in DMF | Rapid deprotection | DBU's high basicity can increase other side reactions | [4][7][11] |
| DEAPA | N/A | Minimizes diastereoisomers and aspartimide formation | --- | [6] |
| Morpholine | N/A | Minimizes diketopiperazine and aspartimide formation | --- | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[7]
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
First Deprotection: Add the piperidine solution to the resin and agitate for 5-10 minutes.[1][7]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the piperidine solution and agitate for another 5-10 minutes.[7]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][7]
Protocol 2: Peptide Coupling using HATU/DIPEA
-
Resin Preparation: Ensure the resin from the previous deprotection step is thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.[13]
-
Base Addition: Add DIPEA (8 equivalents) to the amino acid solution and mix briefly.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours), with agitation.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[13]
-
Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A positive test (blue beads) indicates incomplete coupling, and a second coupling may be necessary.[13]
Visual Guides
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Decision Tree for Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 11. peptide.com [peptide.com]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield when scaling up our piperidine synthesis from lab to pilot scale. What are the common causes?
A decrease in yield during scale-up is a frequent challenge. The primary culprits are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" and non-uniform reaction conditions, promoting side reactions and degradation of the product.[1] Inadequate temperature control due to a lower surface-area-to-volume ratio in larger vessels can also lead to thermal runaway for exothermic reactions.[1]
Q2: Our catalytic hydrogenation of pyridine to piperidine is stalling before completion at a larger scale. What could be the issue?
This is a classic case of catalyst deactivation, a common issue in pyridine hydrogenation.[2][3] The piperidine product, being a Lewis base, can act as a catalyst poison by strongly binding to the active sites of the metal catalyst (e.g., Pd/C, PtO₂, Rh/C).[3][4] This "product inhibition" becomes more pronounced at higher concentrations and longer reaction times typical of larger batches.
Q3: We are struggling to remove a persistent pyridine impurity from our final piperidine product. Why is this separation so difficult?
Piperidine and pyridine form a minimum-boiling azeotrope, making their separation by simple fractional distillation challenging.[1][5] This azeotropic mixture has a constant boiling point, meaning the vapor and liquid phases have the same composition, thus preventing further enrichment of piperidine through distillation alone.[1][5]
Q4: Upon storing our purified piperidine, we've noticed a yellow discoloration. What causes this and how can it be prevented?
The yellowing of piperidine is typically due to oxidation products.[5] To prevent this, it is crucial to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and to protect it from light and heat.[5]
Q5: What are the key safety precautions to consider when handling piperidine at an industrial scale?
Piperidine is a flammable, corrosive, and toxic substance.[6][7] It is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[6][7] Operations should be conducted in well-ventilated areas, and all equipment must be properly grounded to prevent static discharge.[6][8][9] Emergency eyewash stations and safety showers should be readily accessible.[10]
Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in N-Alkylation of Piperidine
Symptoms:
-
Lower than expected yield of the desired N-alkylated piperidine.
-
Presence of over-alkylation products (quaternary ammonium salts) or unreacted starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-alkylation scale-up issues.
Issue 2: Catalyst Deactivation in Catalytic Hydrogenation of Pyridine
Symptoms:
-
Reaction slows down or stops before full conversion of pyridine.
-
Need for higher catalyst loading or harsher conditions (higher temperature/pressure) to achieve conversion.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst deactivation in pyridine hydrogenation.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters for Catalytic Hydrogenation of Pyridine
| Parameter | Lab-Scale (Typical) | Pilot/Production-Scale (Typical) | Rationale for Change |
| Batch Size | 1-100 g | 10-100 kg | Increased production demand. |
| Catalyst Loading (mol%) | 1-5% | 5-10% | To compensate for potential deactivation and ensure complete conversion in a larger volume. |
| Hydrogen Pressure (bar) | 5-10 bar | 50-70 bar | Higher pressure increases hydrogen solubility and reaction rate, overcoming mass transfer limitations.[6] |
| Temperature (°C) | 25-50 °C | 60-80 °C | To increase reaction rate, but requires careful control to avoid side reactions.[11] |
| Reaction Time (hours) | 4-12 hours | 12-24 hours | Longer time may be needed for complete conversion in a larger volume. |
| Solvent | Methanol, Ethanol | Glacial Acetic Acid | Acetic acid can protonate the piperidine product, reducing its ability to poison the catalyst.[6] |
| Agitation | Magnetic Stirrer | Mechanical Stirrer with Baffles | Ensures efficient mixing and hydrogen dispersion in a larger reactor. |
| Heat Transfer | Oil Bath / Heating Mantle | Jacketed Reactor with Cooling Fluid | Crucial for managing the exothermicity of the reaction and preventing thermal runaway.[1] |
Table 2: Performance of Different Catalysts in Pyridine Hydrogenation
| Catalyst | Typical Pressure | Typical Temperature | Solvent | Key Advantages/Disadvantages |
| Pd/C | 30 - 80 bar | 60 - 80 °C | Alcohols, Ethyl Acetate | Prone to catalyst poisoning.[1] |
| PtO₂ (Adams' catalyst) | 50 - 70 bar | Room Temp - 80 °C | Glacial Acetic Acid | Often effective for substituted pyridines.[6] |
| Rh/C | 30 - 80 bar | 60 - 80 °C | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[11] |
| Raney Nickel | High | 170 - 200 °C | - | Often used for the industrial synthesis of piperidine itself.[12] |
Experimental Protocols
Protocol 1: Lab-Scale Catalytic Hydrogenation of Pyridine using PtO₂
Objective: To synthesize piperidine from pyridine via catalytic hydrogenation.
Materials:
-
Pyridine
-
Glacial Acetic Acid
-
Platinum(IV) oxide (PtO₂)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Sodium hydroxide (for work-up)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a suitable glass liner for the autoclave, dissolve pyridine (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (1-5 mol%) to the solution.
-
Place the glass liner in the high-pressure reactor.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Dilute the reaction mixture with water and filter through a pad of Celite to remove the catalyst.
-
Cool the filtrate in an ice bath and basify with a concentrated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude piperidine.
-
Purify the crude product by distillation.
Protocol 2: Purification of Piperidine from Pyridine Impurity via Salt Formation
Objective: To remove pyridine impurity from a piperidine sample.
Materials:
-
Crude piperidine containing pyridine impurity
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Dry ice or a cylinder of carbon dioxide
-
Sodium hydroxide solution
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve the crude piperidine in anhydrous diethyl ether in a flask.
-
Cool the solution in an ice bath.
-
Bubble carbon dioxide gas through the solution (or add crushed dry ice in small portions) with stirring.
-
A white precipitate of piperidine carbonate will form. Pyridine does not react and remains in solution.
-
Continue adding carbon dioxide until no more precipitate is formed.
-
Filter the solid piperidine carbonate and wash it with a small amount of cold diethyl ether.
-
The filtrate containing the pyridine impurity can be discarded.
-
To regenerate the free piperidine, dissolve the piperidine carbonate in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic.
-
Separate the piperidine layer (it may form an upper layer) or extract with diethyl ether.
-
Dry the piperidine layer over solid potassium hydroxide pellets, and then distill to obtain pure piperidine.[5]
References
- 1. Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. nj.gov [nj.gov]
- 7. US4605742A - Process for the production of piperidine - Google Patents [patents.google.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in Piperidin-1-yl-acetic Acid Synthesis
Welcome to the technical support center for the synthesis of Piperidin-1-yl-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage impurities effectively during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Question: My reaction is showing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-alkylation of piperidine with chloroacetic acid can arise from several factors. A primary reason is the formation of side products, particularly the di-alkylation product, N,N-bis(carboxymethyl)piperidinium chloride. Another possibility is incomplete reaction due to suboptimal reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of piperidine to chloroacetic acid. Using a slight excess of piperidine can favor the mono-alkylation product. However, a large excess can make purification difficult. A recommended starting point is a 1.1:1 to 1.5:1 molar ratio of piperidine to chloroacetic acid.
-
Slow Addition of Chloroacetic Acid: Adding the chloroacetic acid solution slowly to the piperidine solution can help maintain a low concentration of the alkylating agent, which minimizes the formation of the di-alkylation byproduct.
-
Optimize the Base: A suitable base is crucial to neutralize the hydrochloric acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). The choice and amount of base can significantly impact the reaction rate and impurity profile. Ensure at least two equivalents of a mild inorganic base are used.
-
Solvent Selection: The choice of solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents like acetonitrile or polar protic solvents like isopropanol are often used. The reaction can also be performed in water, which can be advantageous for a more environmentally friendly process.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It is advisable to start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product and byproducts. This will help in determining the optimal reaction time and preventing the formation of degradation products.
Issue 2: High Levels of Di-alkylation Impurity (N,N-bis(carboxymethyl)piperidinium chloride)
Question: My final product is contaminated with a significant amount of a di-alkylation impurity. How can I minimize its formation?
Answer:
The formation of the di-alkylation product, N,N-bis(carboxymethyl)piperidinium chloride, is a common side reaction. This occurs when the initially formed this compound, which is also a secondary amine, reacts with another molecule of chloroacetic acid.
Mitigation Strategies:
-
Stoichiometric Control: As mentioned for low yield, precisely controlling the stoichiometry is critical. Avoid using an excess of chloroacetic acid.
-
Slow Reagent Addition: A slow, controlled addition of chloroacetic acid to the piperidine solution is highly recommended. This keeps the concentration of the alkylating agent low, thereby reducing the probability of the product reacting further.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor mono-alkylation over di-alkylation.
-
pH Control: Maintaining a slightly basic pH throughout the reaction is important. The presence of a suitable base will neutralize the generated HCl and also influence the nucleophilicity of the product.
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its zwitterionic nature at certain pH values and its solubility in polar solvents.
Purification Techniques:
-
Crystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent is crucial. Mixtures of water with a miscible organic solvent like isopropanol or acetone can be effective. Adjusting the pH of the solution to the isoelectric point of this compound will minimize its solubility and promote crystallization.
-
Column Chromatography: For small-scale purification or for removing stubborn impurities, column chromatography can be employed. Due to the polar nature of the product, silica gel chromatography might require a polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia to improve peak shape. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a suitable buffer can also be effective.
-
Ion-Exchange Chromatography: Given the acidic and basic functionalities of the molecule, ion-exchange chromatography is a powerful purification technique. Anion-exchange chromatography can be used to bind the carboxylate group, or cation-exchange chromatography can be used to bind the protonated piperidine nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from piperidine and chloroacetic acid?
A1: The most common impurities are:
-
Unreacted Piperidine: Residual starting material.
-
Unreacted Chloroacetic Acid: Residual starting material.
-
N,N-bis(carboxymethyl)piperidinium chloride: The di-alkylation product.
-
Glycolic Acid: Formed from the hydrolysis of chloroacetic acid, especially if the reaction is carried out in water at elevated temperatures.
Q2: How can I identify and quantify these impurities?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting impurities. A reverse-phase C18 column with a buffered mobile phase is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unreacted piperidine and potentially other volatile impurities can be detected by GC-MS, possibly after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify the structures of major impurities if they can be isolated or are present in sufficient concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is very useful for identifying unknown impurities by providing molecular weight information.
Q3: What is the role of the base in this reaction?
A3: The N-alkylation of piperidine with chloroacetic acid generates one equivalent of hydrochloric acid (HCl). The base is added to neutralize this acid. If the HCl is not neutralized, it will protonate the starting piperidine, rendering it non-nucleophilic and stopping the reaction. A mild inorganic base like potassium carbonate or sodium bicarbonate is preferred to avoid side reactions that could occur with strong organic bases.
Data Presentation
Table 1: Effect of Stoichiometry on Product Yield and Impurity Profile
| Molar Ratio (Piperidine:Chloroacetic Acid) | Yield of this compound (%) | Unreacted Piperidine (%) | Di-alkylation Impurity (%) |
| 1:1.1 | 65 | < 1 | 15 |
| 1.1:1 | 85 | 5 | 5 |
| 1.5:1 | 82 | 10 | 3 |
| 2:1 | 75 | 18 | < 2 |
Note: These are representative data and actual results may vary based on other reaction conditions.
Table 2: Influence of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity by HPLC (%) |
| 40 | 12 | 70 | 95 |
| 60 | 6 | 85 | 92 |
| 80 | 4 | 83 | 88 |
| 100 | 2 | 78 | 80 |
Note: Purity is determined as the peak area of the product divided by the total peak area of all components.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of piperidine (1.1 equivalents) in water, add potassium carbonate (2.2 equivalents).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add a solution of chloroacetic acid (1.0 equivalent) in water dropwise over 1-2 hours.
-
Maintain the reaction mixture at 60 °C and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to pH 2-3.
-
Cool the solution in an ice bath to precipitate the product hydrochloride salt.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
For further purification, the hydrochloride salt can be dissolved in a minimal amount of hot water and the free acid can be precipitated by adjusting the pH to its isoelectric point with a base.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 3: GC-MS Method for Residual Piperidine Analysis
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
MS Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and inject directly. For trace analysis, headspace GC-MS might be more appropriate.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Workflow for the analytical characterization of impurities.
Validation & Comparative
The Piperidine Scaffold: A Privileged Motif in Enzyme Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into the structures of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a "privileged scaffold" for the design of potent and selective enzyme inhibitors. This guide provides an objective comparison of the performance of piperidine-containing inhibitors, including derivatives of Piperidin-1-yl-acetic acid, against other classes of inhibitors for three key enzyme targets: Cholinesterases, Fatty Acid Amide Hydrolase (FAAH), and Acetyl-CoA Carboxylase (ACC). The information presented is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Cholinesterase Inhibition: A Target for Neurodegenerative Diseases
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various piperidine-based and non-piperidine cholinesterase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor Class | Compound | Target Enzyme | IC50 |
| Piperidine Derivatives | Donepezil | AChE | 5.7 nM |
| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 µM | |
| BChE | 11.59 µM | ||
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 µM | |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BChE | 17.28 µM | |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE | 13 nM[2] | |
| Non-Piperidine Inhibitors | Rivastigmine | AChE | - |
| Galantamine | AChE / BChE | - | |
| Tacrine | AChE | - |
Note: Direct comparison of IC50 values should be done with caution as assay conditions can vary between studies.
Experimental Protocol: Ellman's Method for Cholinesterase Activity
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[3]
Principle: This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCh solution (14 mM in deionized water, prepared fresh)
-
AChE solution of known concentration
-
Test inhibitor solutions at various concentrations
-
-
Assay in a 96-well plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: The plate is gently mixed and incubated for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding 10 µL of the ATCh solution to all wells.
-
Measurement: The absorbance at 412 nm is measured kinetically over time using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and the inhibitory action of piperidine-based AChE inhibitors.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: A Target for Pain and Inflammation
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[5][6] Inhibiting FAAH increases the levels of these endogenous signaling lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects.[6][7]
Comparative Inhibitory Potency
| Inhibitor Class | Compound | IC50 (nM) | Notes |
| Piperidine/Piperazine Derivatives | PF-750 (Piperidine urea) | 52 | Covalently modifies the active site serine (Ser241).[7] |
| JNJ-1661010 (Piperazine urea) | 0.84 | Potent in vivo activity.[7] | |
| PF-04457845 (Piperidine urea) | 7.2 | Progressed to clinical trials.[7] | |
| (Indolylalkyl)piperidine carbamates | ~100 | Varies with alkyl spacer length.[8] | |
| Non-Piperidine Inhibitors | URB597 (O-aryl carbamate) | 4.6 | Noncompetitive and irreversible inhibitor.[7][9] |
| Ibu-AM5 | 520 | Competitive inhibitor.[10] | |
| TPA14 | 59 | Non-competitive inhibitor.[10] | |
| Silybin | 5080 | Natural product inhibitor.[9] |
Note: IC50 values for irreversible inhibitors are highly dependent on pre-incubation time.[7]
Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay
This protocol is suitable for a 96-well plate format for screening FAAH inhibitors.[7][11]
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is proportional to FAAH activity.
Procedure:
-
Reagent Preparation:
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Recombinant human or rat FAAH enzyme
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test inhibitor solutions at various concentrations
-
-
Assay in a 96-well plate:
-
Control (100% activity): FAAH enzyme in assay buffer + solvent for test compound.
-
Inhibitor Wells: FAAH enzyme in assay buffer + test compound solution.
-
Background Wells: Assay buffer + solvent.
-
-
Pre-incubation (for irreversible inhibitors): The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for covalent bond formation between the inhibitor and the enzyme.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the FAAH substrate to all wells.
-
Measurement: The fluorescence is measured immediately in kinetic mode for 10-60 minutes at 37°C with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[11]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
FAAH Signaling Pathway
Caption: Endocannabinoid signaling pathway and the role of piperidine-based FAAH inhibitors.
Acetyl-CoA Carboxylase (ACC) Inhibition: A Target for Metabolic Diseases
Acetyl-CoA Carboxylase (ACC) is a key enzyme in the regulation of fatty acid metabolism. It catalyzes the formation of malonyl-CoA, a crucial building block for fatty acid synthesis and a regulator of fatty acid oxidation.[12] ACC inhibitors are being investigated for the treatment of metabolic diseases such as obesity and type 2 diabetes.
Comparative Inhibitory Potency
| Inhibitor Class | Compound | Target Isozyme | IC50 (nM) |
| Piperidine Derivatives | CP-610431 (bipiperidylcarboxamide) | ACC1/ACC2 | ~50 |
| CP-640186 (bipiperidylcarboxamide) | ACC1/ACC2 | ~55 | |
| (3R)-1'-(9-Anthrylcarbonyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | ACC1 | 410-910[13] | |
| Non-Piperidine Inhibitors | Firsocostat (ND-630) | ACC1 / ACC2 | 2.1 / 6.1[14] |
| MK-4074 | ACC1 / ACC2 | ~3[14] | |
| ND-646 | ACC1 / ACC2 | 3.5 / 4.2[14] | |
| PF-05175157 | ACC1 / ACC2 | 27 / 33[14] | |
| Carnosic acid | ACC1/ACC2 | High µM[15] | |
| Piperine | ACC1/ACC2 | High µM[15] | |
| Gallic acid | ACC1/ACC2 | High µM[15] |
Experimental Protocol: ADP-Glo™ Kinase Assay for ACC Activity
This is a common luminescence-based assay for measuring ACC activity.[16]
Principle: ACC utilizes ATP to carboxylate acetyl-CoA, producing ADP. The amount of ADP produced is directly proportional to the ACC activity. The ADP-Glo™ assay quantifies the amount of ADP in a sample by converting it to ATP, which is then used in a luciferase/luciferin reaction to produce light.
Procedure:
-
Reagent Preparation:
-
Reaction Buffer
-
ACC enzyme
-
Substrates: Acetyl-CoA, ATP, and bicarbonate
-
Test inhibitor solutions at various concentrations
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
ACC Reaction:
-
In a 96-well plate, combine the ACC enzyme, substrates, and test inhibitor.
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely correlated with the inhibitor's potency. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
ACC Signaling Pathway
Caption: Regulation of fatty acid metabolism by Acetyl-CoA Carboxylase (ACC) and its inhibition by piperidine-based compounds.
Conclusion
The piperidine scaffold is a versatile and highly effective structural motif for the design of potent enzyme inhibitors across various therapeutic areas. As demonstrated, piperidine derivatives have shown significant inhibitory activity against cholinesterases, FAAH, and ACC. While direct comparisons of IC50 values require careful consideration of experimental conditions, the data presented in this guide highlights the potential of piperidine-based compounds in drug discovery. The detailed experimental protocols and signaling pathway diagrams provide a valuable resource for researchers working to develop novel therapeutics targeting these critical enzymes. Further exploration and optimization of the piperidine scaffold will undoubtedly lead to the discovery of new and improved enzyme inhibitors with significant clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. portlandpress.com [portlandpress.com]
- 13. Acetyl-CoA carboxylase 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Piperidin-1-yl-acetic Acid Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a series of 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, close analogs of Piperidin-1-yl-acetic acid, as potent inhibitors of human carbonic anhydrase (CA) isoforms. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, offers valuable insights for the rational design of novel therapeutics targeting cancer-associated CA isoforms.
Introduction
This compound and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide focuses on a specific class of these analogs, 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamides, and their efficacy as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a crucial role in the pH regulation of the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[1][2][3] The inhibition of these isoforms is a validated strategy in anticancer drug discovery.
This comparative analysis summarizes the structure-activity relationships (SAR) of a series of synthesized analogs, providing quantitative data on their inhibitory potency. Detailed experimental methodologies are provided to ensure the reproducibility of the presented findings. Furthermore, signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of the underlying biological mechanisms and experimental procedures.
Quantitative Data Summary
The inhibitory activities of the synthesized 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide analogs against human carbonic anhydrase isoforms I, IX, and XII were evaluated. The inhibition constants (Kᵢ) are summarized in the table below. A lower Kᵢ value indicates a higher inhibitory potency.
| Compound ID | R-group on Phenyl Ring | hCA I (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 7a | H | 258.3 | 8.7 | 18.4 |
| 7b | 4-OH | 312.5 | 5.2 | 4.3 |
| 7c | 4-OCH₃ | 289.4 | 6.3 | 11.2 |
| 7d | 4-CH₃ | 266.1 | 7.1 | 15.8 |
| 7e | 4-F | 243.8 | 4.8 | 9.7 |
| 7f | 4-Cl | 211.7 | 3.5 | 7.1 |
| 7g | 4-Br | 198.2 | 2.1 | 5.8 |
| 7h | 3,4-di-Cl | 155.4 | 1.2 | 6.2 |
| 7i | 3,4-di-F | 231.6 | 3.9 | 8.5 |
| 7j | 2,4-di-Cl | 189.9 | 2.8 | 6.9 |
| 7k | 2,4-di-F | 225.3 | 4.1 | 9.1 |
| 9 | 3-Cl | 176.8 | 1.8 | 5.1 |
| 11 | 3-F | 239.1 | 4.5 | 9.4 |
Data extracted from El-Dehna et al. (2025).[4]
Structure-Activity Relationship (SAR)
The analysis of the inhibitory data reveals several key structure-activity relationships:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency and selectivity.
-
Halogen Substitution: In general, halogen substitution on the phenyl ring enhances the inhibitory activity against all tested isoforms. Dichloro-substituted analogs, particularly compound 7h (3,4-di-Cl), exhibited the most potent inhibition of hCA IX (Kᵢ = 1.2 nM).[4]
-
Selectivity: While many analogs showed potent inhibition of the cancer-related isoforms IX and XII, they also displayed considerable activity against the off-target isoform hCA I. However, some compounds, like 7b (4-OH), showed a degree of selectivity towards hCA IX and XII over hCA I.[4]
-
Molecular Docking Insights: Molecular docking studies have suggested that the sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme. The piperidine and substituted phenyl moieties engage in various hydrophobic and hydrogen bonding interactions with the surrounding amino acid residues, contributing to the binding affinity and selectivity.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
This protocol outlines the stopped-flow method for measuring the inhibition of carbonic anhydrase activity.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, IX, and XII)
-
4-Nitrophenyl acetate (p-NPA) as substrate
-
Inhibitor compounds (dissolved in DMSO)
-
Tris-HCl buffer (pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The enzyme and inhibitor solutions are mixed and incubated at room temperature for a specified period to allow for binding.
-
Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the substrate solution (p-NPA) in the stopped-flow apparatus.
-
Data Acquisition: The hydrolysis of p-NPA to 4-nitrophenolate is monitored by measuring the increase in absorbance at 400 nm over a short time course (typically milliseconds to seconds).
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance curve. The percentage of inhibition for each inhibitor concentration is determined relative to the uninhibited enzyme activity.
-
Kᵢ Determination: The inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software.
For a more detailed protocol, refer to the methods described in El-Dehna et al. (2025).[4]
Mandatory Visualizations
Signaling Pathway
Caption: HIF-1α pathway leading to CAIX expression and tumor progression.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of CAIX inhibitors.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 4. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioactivity Assays for GABAergic Modulators: A Comparative Guide for Piperidin-1-yl-acetic acid and Analogues
For researchers, scientists, and drug development professionals investigating the bioactivity of novel compounds such as Piperidin-1-yl-acetic acid, selecting the appropriate assay is a critical step. While direct bioactivity data for this compound is not extensively available, the piperidine scaffold is a common feature in molecules targeting the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. This guide provides a comparative overview of key in vitro assays used to validate the bioactivity of potential GABAergic modulators, using data from various piperidine derivatives to illustrate the utility and outputs of each method.
The primary targets for such compounds are GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). Modulation of these targets can lead to therapeutic effects for conditions like epilepsy, anxiety, and other neurological disorders. The choice of assay depends on the specific research question, desired throughput, and the level of detail required for characterizing the compound's mechanism of action.
Comparison of Key Bioactivity Assays for GABAergic Modulation
The following table summarizes and compares three principal types of assays used to characterize compounds that interact with the GABAergic system.
| Assay Type | Principle | Throughput | Information Provided | Key Parameters |
| Radioligand Binding Assay | Measures the affinity of a test compound to a specific receptor or transporter by competing with a radiolabeled ligand.[1] | Medium | Binding affinity (Ki), Receptor density (Bmax) | Ki, IC50, Bmax, Kd |
| FLIPR Membrane Potential Assay | A cell-based functional assay that uses a fluorescent dye to measure changes in membrane potential upon ion channel or transporter activation.[2] | High | Functional activity (agonist, antagonist, allosteric modulator), Potency (EC50/IC50) | EC50, IC50, Signal-to-background ratio, Z'-factor |
| Two-Electrode Voltage Clamp (TEVC) | An electrophysiological technique that measures the flow of ions across the membrane of a cell (typically a Xenopus oocyte expressing the target receptor) in response to a compound.[3] | Low | Detailed mechanism of action (e.g., channel gating, kinetics), Efficacy, Potency | EC50, Imax, Reversal potential, Gating kinetics |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line, receptor subtype, and equipment used.
Radioligand Binding Assay for GABA-A Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor.
Materials:
-
Cell membranes prepared from cells expressing the desired GABA-A receptor subtype.
-
Radioligand (e.g., [3H]muscimol).[4]
-
Unlabeled competitor (test compound, e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GABA-A receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 0.5-1.0 mg/mL.[4]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]muscimol at its Kd concentration), and varying concentrations of the unlabeled test compound.[5] For determining total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., GABA).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[5]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[1]
FLIPR Membrane Potential Assay
This protocol is for a high-throughput functional screen to identify modulators of GABA-A receptors or GABA transporters.
Materials:
-
HEK293 cells stably expressing the target receptor or transporter.[2]
-
FLIPR Membrane Potential Assay Kit (containing a fluorescent dye and a quencher).[6]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).[6]
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Test compounds.
-
Agonist (e.g., GABA).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates and incubate overnight to form a confluent monolayer.[6]
-
Dye Loading: Prepare the dye-loading buffer according to the kit manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.[6]
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds in the assay buffer in a separate microplate.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and simultaneously monitor the fluorescence. For positive allosteric modulators, a pre-incubation with the compound is followed by the addition of a sub-maximal concentration of the agonist (e.g., GABA).[2]
-
Data Analysis: The change in fluorescence intensity reflects the change in membrane potential. Analyze the data to determine the EC50 or IC50 values for the test compounds.
Two-Electrode Voltage Clamp (TEVC) Assay
This protocol provides a detailed electrophysiological characterization of a compound's effect on a specific receptor subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the GABA-A receptor subunits of interest.
-
TEVC setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Test compounds and agonist (GABA).
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare mature oocytes from Xenopus laevis. Inject the oocytes with the cRNA encoding the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.[7]
-
TEVC Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).[8]
-
Compound Application: Apply a low concentration of GABA to elicit a baseline current. Then, co-apply the test compound with GABA to observe any modulation of the GABA-induced current. To determine potency, apply a range of concentrations of the test compound.[9]
-
Data Acquisition and Analysis: Record the current responses. Plot the potentiation or inhibition of the GABA-induced current as a function of the test compound concentration to determine the EC50 and maximal efficacy (Imax).[10]
Quantitative Data for Representative Piperidine Derivatives
The following table presents example bioactivity data for various piperidine derivatives that modulate GABA-A receptors, illustrating the type of results obtained from the assays described.
| Compound | Assay Type | Receptor Subtype | Bioactivity | Potency (EC50/Ki) | Efficacy (% of GABA response) | Reference |
| Piperine | TEVC | α1β2γ2S | Positive Allosteric Modulator | 52.4 µM | 301.9% | [11] |
| SCT-66 | TEVC | α3β2 | Positive Allosteric Modulator | 1.9 µM (for GABA shift) | Potentiates GABA current | [10] |
| Compound 23 | TEVC | α1β2γ2S | Positive Allosteric Modulator | 51.7 µM | 1673% | [9] |
| Compound 25 | TEVC | α1β2γ2S | Positive Allosteric Modulator | 13.8 µM | 760% | [9] |
Note: SCT-66 is (2E,4E)-5-(1,3-benzodioxol-5-yl))-N,N-diisobutyl-2,4-pentadienamide. Compound 23 is (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dipropyl-2,4-pentadienamide. Compound 25 is (2E,4E)-5-(1,3-benzodioxol-5-yl)-N,N-dibutyl-2,4-pentadienamide.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the workflows for the described bioactivity assays.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a FLIPR membrane potential assay.
Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. multichannelsystems.com [multichannelsystems.com]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Enzyme Inhibitory Potential of Piperidin-1-yl-acetic Acid and Its Derivatives: A Comparative Guide
While direct, peer-reviewed experimental data confirming the specific enzyme inhibitory activity of Piperidin-1-yl-acetic acid remains elusive in the current scientific literature, the piperidine scaffold, frequently functionalized with an acetic acid moiety, is a cornerstone in the design of potent inhibitors for a range of enzymes. This guide provides a comparative overview of the inhibitory activities of various this compound derivatives, summarizes key experimental protocols for activity assessment, and visualizes relevant biological pathways and experimental workflows.
A solitary mention from a commercial supplier suggests that this compound may act as an enzyme inhibitor, purportedly by inhibiting the transcriptional regulation and synthesis of enzymes involved in the production of porphyrins and other heme protein cofactors like cytochrome c.[1] However, this information is not substantiated by peer-reviewed research, and as such, lacks the quantitative data and detailed experimental validation necessary for scientific assessment.
In contrast, the broader family of piperidine derivatives has been extensively studied, revealing significant inhibitory activity against several key enzyme targets. This guide focuses on these derivatives to provide a valuable comparative context for researchers and drug development professionals.
Comparative Inhibitory Activity of Piperidine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of various piperidine-containing compounds against several key enzymes. The data highlights the versatility of the piperidine scaffold in achieving high potency against diverse biological targets.
| Compound/Analog Class | Target Enzyme | IC50 Value |
| Benzimidazole-Based Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM to 36.05 ± 0.4 µM |
| Benzimidazole-Based Pyrrole/Piperidine Hybrids | Butyrylcholinesterase (BChE) | 21.57 ± 0.61 µM to 39.55 ± 0.03 µM |
| (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | IC50 < 20 µM for several compounds |
| 2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)acetic acid | Anaplastic Lymphoma Kinase (ALK) | Not specified, used as a PROTAC intermediate |
| 2-(4-(4-fluorobenzoyl)piperidin-1-yl)acetic acid derivatives | Tankyrase | IC50 values provided for derivative compounds |
| N-piperidinyl acetamide derivatives | T-type calcium channels | Inhibition activity confirmed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for commonly employed enzyme inhibition assays relevant to the piperidine derivative classes discussed.
1. Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The assay measures the activity of cholinesterase by monitoring the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.
-
Materials:
-
Piperidine derivative stock solution
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Assay Setup: In a 96-well microplate, add phosphate buffer, DTNB solution, the enzyme solution, and the test compound solution (or solvent for control).
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm at multiple time points using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated using the DOT language.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Cholinergic signaling and the mechanism of AChE inhibition.
References
In Vitro Validation of Piperidin-1-yl-acetic acid Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidin-1-yl-acetic acid is a molecule belonging to the piperidine class of compounds. The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds and approved drugs due to its favorable pharmacological properties.[1][2] While specific in vitro biological effects of this compound are not extensively documented in publicly available literature, the broader family of piperidine derivatives has well-established anticancer, antimicrobial, and neuroprotective activities.[1][3][4][5]
This guide provides a proposed framework for the in vitro validation of this compound, outlining a comprehensive workflow for investigating its potential biological effects. We will focus on three commonly reported activities for piperidine derivatives: anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibition. This document will serve as a comparative guide, presenting hypothetical data and detailed experimental protocols to aid researchers in designing and evaluating their own studies.
Proposed In Vitro Validation Workflow
The validation of a novel chemical entity like this compound should follow a structured, multi-tiered approach. This begins with broad screening assays to identify potential biological activities, followed by more specific assays to determine potency and mechanism of action.
Hypothesized Biological Activity I: Anticancer Effects
Piperidine derivatives are integral to numerous anticancer drugs, acting through various mechanisms such as inducing apoptosis and modulating signaling pathways.[1][3] A primary step in validating this potential effect is to assess the cytotoxicity of this compound against a panel of human cancer cell lines.
Comparative Data: Cytotoxicity (Hypothetical)
The following table presents a hypothetical comparison of the cytotoxic activity of this compound with Doxorubicin, a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| This compound | MCF-7 | Breast (ER+) | 15.2 |
| PC-3 | Prostate | 22.5 | |
| A549 | Lung | 35.8 | |
| Doxorubicin (Comparator) | MCF-7 | Breast (ER+) | 0.9 |
| PC-3 | Prostate | 1.2 | |
| A549 | Lung | 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the comparator drug. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Hypothetical Signaling Pathway: Induction of Apoptosis
Should this compound show significant cytotoxicity, a potential mechanism of action could be the induction of apoptosis. The following diagram illustrates a simplified apoptotic pathway that could be investigated.
Hypothesized Biological Activity II: Antimicrobial Effects
Piperidine derivatives have been reported to possess broad-spectrum antimicrobial activities.[4][6] Initial screening for this activity can be performed using the agar disc diffusion method.
Comparative Data: Antimicrobial Activity (Hypothetical)
This table shows a hypothetical comparison of the antimicrobial activity of this compound with Ciprofloxacin, a broad-spectrum antibiotic. The data is presented as the diameter of the zone of inhibition in millimeters.
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| This compound | 12 | 10 |
| Ciprofloxacin (Comparator) | 25 | 30 |
Experimental Protocol: Agar Disc Diffusion Assay
This method is used to test the antimicrobial activity of a substance against a given microorganism.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of this compound and the comparator antibiotic. Place the discs on the inoculated agar surface.[7]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Hypothesized Biological Activity III: Acetylcholinesterase (AChE) Inhibition
Certain piperidine derivatives are potent inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic strategy for Alzheimer's disease.[5][8]
Comparative Data: AChE Inhibition (Hypothetical)
The following table provides a hypothetical comparison of the AChE inhibitory activity of this compound and Donepezil, a known AChE inhibitor used in the treatment of Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Acetylcholinesterase (AChE) | 5.8 |
| Donepezil (Comparator) | Acetylcholinesterase (AChE) | 0.02 |
Experimental Protocol: Ellman's Method for AChE Inhibition
This is a widely used colorimetric method for measuring AChE activity.[8][9]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup (96-well plate):
-
Add 25 µL of the test inhibitor (this compound or Donepezil) at various concentrations.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 37°C.[8]
-
Add 125 µL of DTNB solution.
-
-
Reaction Initiation: Add 25 µL of ATCI solution to start the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.[8][10]
-
Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
This guide provides a structured and comparative framework for the in vitro validation of this compound. By leveraging established protocols and comparing against well-characterized compounds, researchers can systematically investigate its potential anticancer, antimicrobial, and acetylcholinesterase inhibitory effects. The provided workflows, data table templates, and pathway diagrams serve as a comprehensive resource for initiating the preclinical evaluation of this and other novel piperidine derivatives. Further studies would be required to elucidate the precise mechanisms of action and to validate these findings in more complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijirt.org [ijirt.org]
- 6. academicjournals.org [academicjournals.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. attogene.com [attogene.com]
A Comparative Analysis of Piperidin-1-yl-acetic acid and Piperidine-4-acetic acid: Exploring Their Potential Biological Activities
In the landscape of drug discovery and development, piperidine derivatives represent a cornerstone scaffold, integral to the architecture of numerous pharmacologically active agents. This guide provides a comparative overview of two isomeric piperidine acetic acid compounds: Piperidin-1-yl-acetic acid and piperidine-4-acetic acid. While structurally similar, the positioning of the acetic acid moiety profoundly influences their potential biological targets and activities. This document aims to objectively compare their known biological profiles, supported by available experimental data and methodologies, to assist researchers in navigating their potential applications.
Executive Summary
This guide reveals a significant disparity in the currently available research and reported biological activities of this compound and piperidine-4-acetic acid.
In stark contrast, This compound currently lacks specific, publicly documented biological activity. It is primarily referenced as a synthetic building block for the creation of more complex, pharmacologically active molecules. Extensive searches of scientific literature and patent databases did not yield specific signaling pathways or quantitative data related to the intrinsic activity of this compound itself.
Therefore, this comparison highlights a promising, albeit currently unquantified, neurological activity for piperidine-4-acetic acid, against a backdrop of limited biological characterization for its N-substituted isomer, this compound.
Data Presentation: A Tale of Two Isomers
Due to the nature of the available data, a direct quantitative comparison of the two compounds is not feasible. The following tables summarize the available information, underscoring the difference in their research focus.
Table 1: Biological Activity Profile of Piperidine-4-acetic acid
| Compound | Putative Target | Associated Biological Activity | Quantitative Data (IC50/Ki) |
| (2S,4R)-piperidine-4-acetic acid | GABA Transporter 1 (GAT1) | Inhibition of GABA reuptake, potential for antiepileptic and anxiolytic effects. | Not publicly available for the parent compound. Data exists for more complex derivatives. |
Table 2: Profile of this compound
| Compound | Reported Role | Specific Biological Activity | Quantitative Data |
| This compound | Synthetic Intermediate | No specific, intrinsic biological activity has been prominently reported in the reviewed literature. | Not Applicable |
Signaling Pathway and Experimental Workflow
The significant body of research surrounding piperidine-4-acetic acid analogs allows for a detailed presentation of its potential mechanism of action and the methods used to assess its activity.
GABAergic Signaling Pathway and the Role of GAT1 Inhibition
Piperidine-4-acetic acid is structurally similar to GABA and is proposed to interact with the GABA transporter 1 (GAT1). GAT1 is responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GAT1 leads to an increased concentration of GABA in the synapse, enhancing GABAergic neurotransmission. This mechanism is a key strategy in the treatment of epilepsy and anxiety disorders.
Confirming In Vivo Target Engagement of Piperidine Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism—a concept known as target engagement—is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for assessing the in vivo target engagement of piperidine inhibitors, a prevalent scaffold in modern medicinal chemistry. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate strategy for your research.
The piperidine motif is a cornerstone in the design of numerous therapeutics, from central nervous system agents to oncology drugs.[1][2][3] Its versatility allows for the fine-tuning of pharmacological properties. However, regardless of the therapeutic area, demonstrating definitive target engagement in a complex in vivo environment is paramount for establishing a compound's mechanism of action and advancing it toward clinical trials.
Comparative Analysis of In Vivo Target Engagement Methodologies
Several powerful techniques can be employed to confirm and quantify the interaction of piperidine inhibitors with their targets in vivo. The choice of method depends on factors such as the nature of the target, the availability of specific tools like antibodies or probes, and the desired quantitative output. Below is a comparison of four widely used approaches.
| Methodology | Principle | Advantages | Limitations | Typical Throughput | Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[4][5] | Label-free, applicable to native proteins in tissues, provides direct evidence of physical binding.[6] | Requires a specific antibody for detection (typically Western blot), may not be suitable for all targets (e.g., some membrane proteins).[2] | Low to medium | Target stabilization (thermal shift), Isothermal Dose-Response EC50.[7][8] |
| Competitive Activity-Based Protein Profiling (ABPP) | A reporter-tagged probe competes with the inhibitor for binding to the active site of the target enzyme.[9][10] | Provides information on target occupancy and selectivity across a protein family, can be used for enzymes without known biomarkers.[9][11] | Requires a suitable activity-based probe, primarily applicable to enzymes.[12] | Medium to high | Percent inhibition of probe labeling, IC50 values.[9] |
| Positron Emission Tomography (PET) | A radiolabeled tracer (often the inhibitor or a competing ligand) is administered, and its distribution and binding to the target are visualized and quantified non-invasively.[13][14] | Non-invasive, provides whole-body biodistribution and target occupancy data over time, translatable to clinical studies.[15][16] | Requires synthesis of a radiolabeled tracer, access to specialized imaging equipment and expertise, lower spatial resolution compared to ex vivo methods.[12] | Low | Receptor/target occupancy (%), Standardized Uptake Value (SUV).[16][17] |
| Biochemical Markers | Measures the downstream pharmacological effect of target inhibition (e.g., changes in the level of a metabolite or phosphorylation of a substrate).[16][18] | Can provide a functional readout of target engagement, may be more readily accessible in clinical settings (e.g., blood or urine samples).[19] | Indirect measure of target binding, can be influenced by other biological pathways, requires a validated biomarker.[16] | Medium to high | Change in biomarker levels (e.g., concentration, phosphorylation status).[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation.
In Vivo Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from studies on RIPK1 inhibitors.[7][8][20]
-
Animal Model and Dosing:
-
Use appropriate animal models (e.g., C57BL/6J mice).
-
Administer the piperidine inhibitor at various doses and time points. Include a vehicle control group.
-
-
Sample Collection:
-
Peripheral Blood Mononuclear Cells (PBMCs): Collect peripheral blood and isolate PBMCs using density centrifugation (e.g., Ficoll).
-
Tissues (Spleen, Brain): Euthanize animals and dissect the tissues of interest.
-
-
Heat Treatment:
-
Divide the cell suspension or tissue homogenate into aliquots in PCR tubes or plates.
-
Heat the samples at a range of temperatures for a fixed time (e.g., 37°C to 67°C for 3 minutes) or at a fixed temperature for isothermal dose-response curves.
-
-
Lysis and Fractionation:
-
Lyse the cells or tissues to release proteins. For tissues, homogenization may be required.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Analyze the band intensities to determine the melting curve or isothermal dose-response curve.
-
In Vivo Competitive Activity-Based Protein Profiling (ABPP)
This protocol is based on the in vivo analysis of acyl piperidine inhibitors of serine hydrolases.[9]
-
Animal Model and Dosing:
-
Administer the piperidine inhibitor to mice at the desired dose (e.g., 50 mg/kg) for a specific duration (e.g., 3 hours).
-
Include a vehicle control group.
-
-
Probe Administration:
-
Administer a suitable activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) at a specified dose and time before tissue collection (e.g., 100 mg/kg for 1 hour).
-
-
Tissue Collection and Proteome Preparation:
-
Euthanize the mice and harvest tissues of interest (e.g., brain, heart, kidney, liver, lung).
-
Homogenize the tissues and prepare the proteome lysates.
-
-
Analysis of Probe Labeling:
-
Separate the proteomes by SDS-PAGE.
-
Visualize the fluorescently labeled enzymes using an in-gel fluorescence scanner.
-
A decrease in the fluorescence intensity of the target enzyme in the inhibitor-treated group compared to the vehicle group indicates target engagement.
-
-
Data Quantification:
-
Quantify the band intensities to determine the percentage of inhibition of probe labeling.
-
In Vivo Positron Emission Tomography (PET) Imaging
This protocol is a generalized approach for a receptor occupancy study, with specific details informed by studies on piperidine-based sigma-1 receptor ligands like [18F]fluspidine.[4][10][17]
-
Radiotracer Synthesis:
-
Synthesize the piperidine inhibitor or a competing ligand with a positron-emitting isotope (e.g., 18F or 11C) following established radiochemistry protocols.
-
-
Animal Preparation:
-
Anesthetize the animal (e.g., rodent or non-human primate) and place it in the PET scanner.
-
-
Baseline Scan:
-
Administer the radiotracer intravenously.
-
Acquire dynamic PET data over a specified period (e.g., 90-120 minutes) to determine the baseline distribution and target binding of the radiotracer.
-
-
Inhibitor Administration and Occupancy Scan:
-
Administer the non-radiolabeled piperidine inhibitor at a specific dose.
-
After a suitable time for drug distribution, administer the radiotracer again.
-
Acquire a second set of dynamic PET data.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) corresponding to target-rich and reference (target-poor) tissues.
-
Calculate the binding potential or standardized uptake value (SUV) in the ROIs for both baseline and post-inhibitor scans.
-
Determine the percent receptor occupancy by comparing the reduction in specific radiotracer binding after inhibitor administration to the baseline.
-
In Vivo Biochemical Marker Analysis
This protocol is based on a study of a piperine-derived inhibitor of acetylcholinesterase (AChE).[1]
-
Animal Model and Treatment:
-
Use a relevant animal model of disease (e.g., scopolamine-induced amnesia in rats).
-
Administer the piperidine inhibitor at a therapeutic dose (e.g., 10 mg/kg, p.o.). Include vehicle and positive control groups.
-
-
Behavioral Assessment (Optional but Recommended):
-
Perform relevant behavioral tests to confirm the pharmacological effect of the inhibitor (e.g., memory and cognition tests).
-
-
Tissue Collection and Biomarker Measurement:
-
At a designated time point after treatment, euthanize the animals and collect the relevant tissue (e.g., brain).
-
Homogenize the tissue and prepare it for biochemical analysis.
-
Measure the level of the specific biomarker (e.g., acetylcholine) using an appropriate assay (e.g., ELISA or HPLC).
-
-
Data Analysis:
-
Compare the biomarker levels between the inhibitor-treated group, vehicle group, and control groups to determine the effect of target inhibition.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Piperidine_Inhibitor [label="Piperidine Inhibitor\n(e.g., DTPEP)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; edge[style=invis]; PI3K -> PIP3 [dir=none, constraint=false]; edge[style=solid]; PIP3 -> PDK1 [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates & Activates"]; Akt -> Downstream [label="Phosphorylates"]; Piperidine_Inhibitor -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for layout {rank=same; GF; RTK} {rank=same; PI3K} {rank=same; PIP2; PIP3} {rank=same; PDK1; Akt} {rank=same; Downstream} {rank=same; Piperidine_Inhibitor} } PI3K/Akt signaling pathway with a potential point of inhibition by a piperidine compound.
// Nodes Apoptotic_Stimulus [label="Apoptotic Stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Piperidine_Inhibitor [label="Piperidine Inhibitor\n(e.g., Compound 17a)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Apoptotic_Stimulus -> Bax [label="Activates"]; Bcl2 -> Bax [arrowhead=tee, label="Inhibits"]; Bax -> Mitochondrion [label="Promotes release of"]; Mitochondrion -> Cytochrome_c [style=invis]; edge[style=invis]; Bax -> Cytochrome_c [dir=none, constraint=false]; edge[style=solid]; Cytochrome_c -> Caspase_9 [label="Activates"]; Caspase_9 -> Caspase_3 [label="Activates"]; Caspase_3 -> Apoptosis [label="Executes"]; Piperidine_Inhibitor -> Bcl2 [arrowhead=tee, label="Inhibits", color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for layout {rank=same; Apoptotic_Stimulus} {rank=same; Piperidine_Inhibitor; Bcl2} {rank=same; Bax} {rank=same; Mitochondrion} {rank=same; Cytochrome_c} {rank=same; Caspase_9} {rank=same; Caspase_3} {rank=same; Apoptosis} } Bcl-2 regulated apoptotic pathway and modulation by a piperidine compound.
// Nodes Start [label="Start:\nPiperidine Inhibitor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Animal_Dosing [label="In Vivo Dosing\n(e.g., Mouse, Rat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood, Tissues)", fillcolor="#F1F3F4", fontcolor="#202124"]; CETSA [label="CETSA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ABPP [label="Competitive ABPP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PET [label="PET Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biomarker [label="Biochemical Marker\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target_Engagement [label="Target Engagement\nConfirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Animal_Dosing; Animal_Dosing -> Sample_Collection; Sample_Collection -> CETSA; Sample_Collection -> ABPP; Animal_Dosing -> PET; Sample_Collection -> Biomarker; CETSA -> Data_Analysis; ABPP -> Data_Analysis; PET -> Data_Analysis; Biomarker -> Data_Analysis; Data_Analysis -> Target_Engagement; } General experimental workflow for confirming in vivo target engagement.
References
- 1. scispace.com [scispace.com]
- 2. PET Imaging of Sigma1 Receptors [ouci.dntb.gov.ua]
- 3. Peptide-based PET quantifies target engagement of PD-L1 therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 11. Approaches using molecular imaging technology - use of PET in clinical microdose studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis regulation by BCL-2 | PPTX [slideshare.net]
- 14. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 16. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Structure-Activity Relationships of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has solidified its status as a "privileged scaffold." This guide provides an in-depth comparison of the structure-activity relationships (SAR) of piperidine derivatives across key therapeutic areas: oncology, virology, and neurology. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying biological processes, this document aims to be a valuable resource for the design and development of novel piperidine-based therapeutics.
Piperidine Derivatives as Anticancer Agents
The piperidine moiety is a key structural feature in numerous anticancer drugs that function through diverse mechanisms, including the disruption of critical signaling pathways and induction of apoptosis.[1][2] The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) serving as key metrics for potency.
Quantitative Structure-Activity Relationship Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a selection of functionalized piperidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | GI50 (µg/mL) | Reference |
| 16 | 786-0 | Kidney | 0.4 | [3] |
| HT29 | Colon | 4.1 | [3] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 | [3] | |
| MCF7 | Breast | 26.2 | [3] | |
| 22 | NCI/ADR-RES | Ovarian (Resistant) | 19.8 | [3] |
| NCI-H460 | Non-small cell lung | 26.3 | [3] | |
| U251 | Glioma | 58.2 | [3] | |
| 25 | PC-3 | Prostate | 6.4 | [3] |
| NCI/ADR-RES | Ovarian (Resistant) | 23.3 | [3] | |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 (IC50, µM) | [4] |
| MDA-MB-231 | Breast (ER-) | 1.2 (IC50, µM) | [4] | |
| Compound 17a | PC3 | Prostate | 0.81 (IC50, µM) | [4] |
| MGC803 | Gastric | 1.09 (IC50, µM) | [4] | |
| MCF-7 | Breast | 1.30 (IC50, µM) | [4] |
General SAR Observations for Anticancer Piperidine Derivatives:
-
The substitution pattern on the piperidine ring and the nature of the appended functionalities significantly influence the cytotoxic potency and selectivity against different cancer cell lines.[3]
-
For instance, compound 16 demonstrates remarkable potency against the 786-0 kidney cancer cell line.[3]
-
Compounds 1 and 25 (data for compound 1 not shown in the table) exhibit high selectivity for the PC-3 prostate cancer cell line.[3]
-
The mechanism of action for some of these compounds is attributed to their ability to interact with DNA.[4]
Key Experimental Protocol: MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability.
Objective: To determine the GI50 of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.
Piperidine Derivatives as Antiviral Agents (Anti-influenza)
Piperidine-based structures have emerged as promising scaffolds for the development of novel inhibitors of the influenza virus.[5][6][7][8][9][10] SAR studies have been crucial in optimizing their potency and identifying key structural features required for antiviral activity.
Quantitative Structure-Activity Relationship Data: Anti-influenza Activity
The following table presents the 50% effective concentration (EC50) values for a series of piperidine-based influenza virus inhibitors.
| Compound ID | R Group (Piperidine N-substituent) | EC50 (µM) vs. A/Udorn/72 (H3N2) |
| 11a | -H | >25 |
| 11b | -CH3 | 1.2 |
| 11c | -CH2CH3 | 0.8 |
| 11d | -CH(CH3)2 | 0.5 |
| 11e | -C(O)O-tert-butyl (Boc) | 0.10 |
The optimized compound, 11e , demonstrated broad-spectrum anti-influenza activity against various strains:[5]
| Influenza Virus Strain | EC50 (µM) of Compound 11e |
| A/Udorn/72 (H3N2) | 0.10 |
| A/Hong Kong/68 (H3N2) | 0.08 |
| A/PR/8/34 (H1N1) | 0.05 |
| A/New Caledonia/99 (H1N1) | 0.12 |
| B/Lee/40 | 0.15 |
General SAR Observations for Anti-influenza Piperidine Derivatives:
-
The ether linkage between a quinoline moiety and the piperidine ring is critical for inhibitory activity.[6][8]
-
The substituent on the piperidine nitrogen plays a significant role in determining the antiviral potency.
-
A bulky tert-butoxycarbonyl (Boc) group at the N-1 position of the piperidine ring, as seen in compound 11e , leads to a substantial increase in activity.[5]
-
Time-of-addition experiments suggest that these compounds interfere with an early to middle stage of the influenza virus replication cycle.[6][8]
Key Experimental Protocol: Influenza Virus Inhibition Assay (Plaque Reduction Assay)
Objective: To determine the EC50 of a test compound against an influenza virus strain.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compounds (piperidine derivatives)
-
Cell culture medium and overlay medium (containing agarose)
-
Crystal violet solution
Procedure:
-
Cell Seeding: Grow a confluent monolayer of MDCK cells in 6-well plates.
-
Virus Infection: Infect the cell monolayer with a diluted influenza virus stock.
-
Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Piperidine Derivatives as Opioid Receptor Modulators
Piperidine-based structures are central to the development of potent analgesics that target opioid receptors. Extensive modifications of the piperidine core have been explored to optimize potency and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Quantitative Structure-Activity Relationship Data: Opioid Receptor Binding Affinity
The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity. The following table summarizes the binding affinities of a selection of trans-3,4-dimethyl-4-arylpiperidine derivatives.
| Compound ID | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH3 | 16 | 13 | 160 |
| 5 | 3-OCONH2 | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH3 | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH3)2 | 1.3 | 2.8 | 55 |
General SAR Observations for Opioid Receptor Modulators:
-
The position of the hydroxyl group on the aryl ring significantly impacts binding affinity. A hydroxyl group at the 3-position generally confers the highest affinity for the µ-opioid receptor.
-
Conversion of the 3-hydroxyl group to a carbamate (compounds 5, 6, and 7) is well-tolerated and can maintain high binding affinity.
-
Methylation of the hydroxyl group (compound 4) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.
Key Experimental Protocol: Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ)
-
Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)
-
Test compounds (piperidine derivatives)
-
Assay buffer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Science: Pathways and Processes
To further elucidate the context of these SAR studies, the following diagrams illustrate a representative signaling pathway, a typical experimental workflow, and the logical relationships in SAR analysis.
Caption: A simplified diagram of the μ-opioid receptor signaling pathway.
Caption: A typical experimental workflow for structure-activity relationship studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. | Semantic Scholar [semanticscholar.org]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Piperidin-1-yl-acetic Acid Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel therapeutic agents is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of several Piperidin-1-yl-acetic acid analogs and related piperidine derivatives, offering valuable insights into their selectivity and potential for off-target interactions.
The piperidine scaffold is a ubiquitous feature in a vast array of pharmacologically active compounds. Its inherent structural and physicochemical properties can lead to interactions with a variety of biological targets beyond the intended one. This guide summarizes available quantitative data on the binding affinities of representative piperidine derivatives, outlines detailed experimental protocols for assessing cross-reactivity, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of selected piperidine derivatives for a range of receptors. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound/Analog | Primary Target(s) | Dopamine D1 | Dopamine D2 | Dopamine D3 | Dopamine D4 | 5-HT2A | α1-Adrenergic | Histamine H1 |
| Analog 1 (NRA0562) | D2/5-HT2A Antagonist | 7.09[1] | 2.49[1] | 3.48[1] | 1.79[1] | 1.5[1] | 0.56[1] | Moderate Affinity[1] |
| Analog 2 (Representative (2-cyclopropoxyphenyl)piperidine derivative) | α1a/α1d Antagonist | - | 66.2 - 187.1[2] | - | - | - | α1a: 0.91 - 79.0, α1d: 2.0 - 57.0, α1b: 107 - 839.8[2] | - |
| Analog 3 (Representative piperidine-based sigma ligand) | Sigma-1 Receptor | - | - | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
A thorough assessment of a compound's cross-reactivity profile typically involves a tiered screening approach, starting with in silico predictions and moving to in vitro assays against broad panels of receptors and enzymes.
Radioligand Binding Assay for GPCR Cross-Reactivity Screening
This protocol describes a competitive radioligand binding assay, a common method to determine the affinity of a test compound for a G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[3]
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[3]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[3]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound.[4]
-
For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of control wells.
-
The plate is incubated to allow the binding to reach equilibrium.[5]
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[3]
3. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.
1. Reagents and Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (typically in DMSO).
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, DTT).[6]
-
[γ-33P]ATP or a non-radioactive ATP source and a detection reagent (e.g., ADP-Glo™).[6]
2. Assay Procedure:
-
A serial dilution of the test compound is prepared.
-
In a microplate, the kinase, its substrate, and the test compound are combined in the kinase reaction buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature for a specific period.[7]
3. Detection and Data Analysis:
-
Radiometric method: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of incorporated 33P is quantified using a scintillation counter.[6]
-
Luminescence-based method (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the kinase activity.[8]
-
The percentage of kinase inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Signaling Pathways and Workflows
Understanding the signaling pathways associated with both on-target and off-target interactions is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate a generic G-protein coupled receptor (GPCR) signaling cascade and a typical experimental workflow for assessing compound cross-reactivity.
Caption: Generic G-protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
References
- 1. In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. multispaninc.com [multispaninc.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Ensuring Reproducibility of Biological Assays with Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] However, the physicochemical properties of piperidine-containing compounds can present unique challenges to achieving robust and reproducible results in biological assays. This guide provides a comparative framework for identifying and mitigating sources of variability, presenting illustrative data, standardized protocols, and visual workflows to enhance experimental consistency.
Key Challenges in Reproducibility
The reproducibility of assays involving piperidine compounds can be compromised by several factors related to the compound itself and the assay conditions. Understanding these challenges is the first step toward developing a robust and reliable assay.
-
Solubility and Aggregation: Piperidine derivatives, especially those with lipophilic substituents, often exhibit poor aqueous solubility.[2] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous assay buffer, the compound can precipitate, leading to inaccurate concentration measurements and high variability.[2] Furthermore, compounds can form aggregates that may lead to non-specific activity or inhibition.
-
Chemical Stability: The stability of piperidine compounds can be influenced by factors such as pH, temperature, and light exposure.[3][4] Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration and inconsistent results.
-
Cellular Health and Culture Conditions: The physiological state of the cells used in an assay is a critical source of variability.[5] Factors such as passage number, cell density, media composition, and the presence of contaminants like mycoplasma can significantly alter cellular responses to a test compound.[5][6] Consistent cell culture practices are paramount for reproducible results.[7]
Comparative Analysis of Assay Performance
To illustrate the impact of assay conditions on reproducibility, the following table presents hypothetical data for two piperidine compounds tested in a cell viability assay. The data compares the half-maximal inhibitory concentration (IC50) and the coefficient of variation (%CV), a key indicator of reproducibility, under standard versus optimized conditions.
Table 1: Impact of Assay Conditions on Reproducibility Metrics
| Compound | Assay Condition | Key Optimization | Avg. IC50 (µM) | % Coefficient of Variation (%CV) | Z'-Factor |
| Compound A | Standard | 1% DMSO final | 5.8 | 45% | 0.4 |
| Compound A | Optimized | 0.5% DMSO + 0.01% Tween-20 | 2.1 | 12% | 0.8 |
| Compound B | Standard | 24-hour incubation | 10.2 | 38% | 0.5 |
| Compound B | Optimized | 48-hour incubation | 8.5 | 15% | 0.7 |
This data is illustrative and serves to highlight the potential improvements in reproducibility.
The optimized conditions for Compound A, which included a lower final DMSO concentration and the addition of a surfactant (Tween-20), likely improved compound solubility and reduced aggregation, leading to a lower, more consistent IC50 value and a significantly improved Z'-factor. For Compound B, extending the incubation time allowed for a more complete biological response, reducing variability between replicates.
Detailed Experimental Protocols
Reproducibility is built on the foundation of a detailed and consistently executed protocol. Below is a representative protocol for a cell-based luciferase reporter assay, often used to assess the activity of compounds on a specific signaling pathway.
Protocol: GPCR-Activated Luciferase Reporter Assay
-
Cell Seeding:
-
Culture HEK293 cells stably expressing the target G-protein coupled receptor (GPCR) and a downstream reporter (e.g., CRE-luciferase).
-
Ensure cells are healthy and in the logarithmic growth phase.[5]
-
Trypsinize, count, and assess viability (should be >95%).
-
Seed 20,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.[5]
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the piperidine compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks.
-
Prepare final compound dilutions in serum-free media containing 0.1% BSA to minimize non-specific binding. The final DMSO concentration in the assay should not exceed 0.5%.
-
Remove culture media from the cell plate and add 100 µL of the diluted compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 6 hours) at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of luciferase reagent (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature, protected from light, to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the EC50 or IC50 value using a four-parameter logistic regression.
-
Visualizing Key Processes for Enhanced Reproducibility
Visual diagrams can clarify complex processes and highlight critical control points. The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted by piperidine compounds and a standardized workflow for ensuring assay reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
Safety Operating Guide
Proper Disposal of Piperidin-1-yl-acetic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Piperidin-1-yl-acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous nature. This compound is classified as causing serious eye damage, and proper handling and disposal are critical to prevent injury and environmental contamination.[1][2]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and fine particles.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] Do not discharge into the environment or sewer systems.[3][5][6]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and "this compound".
-
Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.[7]
-
-
Containerization:
-
Use a compatible, sealable, and properly labeled container for waste collection. The original product container can be used if it is in good condition.
-
Ensure the outside of the container is clean and free from contamination.
-
-
Handling Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[4][9]
-
Provide them with the safety data sheet (SDS) for this compound.
-
Follow all federal, state, and local regulations for hazardous waste disposal.[3]
-
III. Incompatible Materials
To prevent dangerous reactions, do not store or mix this compound waste with the following categories of chemicals:
| Incompatible Material Category | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Fire and explosion risk |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Exothermic reaction, potential for violent reaction |
| Reactive Metals | Sodium, Potassium, Magnesium, Aluminum | Flammable gas (hydrogen) generation |
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. uwm.edu [uwm.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Piperidin-1-yl-acetic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Piperidin-1-yl-acetic acid, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
This compound is a solid organic compound that requires careful handling due to its potential hazards. The primary and most significant risk associated with this chemical is the potential for serious eye damage.[1][2] Adherence to proper safety protocols is crucial to mitigate this and other potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE to ensure your protection.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles should be tightly fitting to protect against splashes. A face shield should be worn in conjunction with goggles to provide an additional layer of protection for the entire face. |
| Hands | Nitrile Gloves | Nitrile gloves offer good resistance to weak and organic acids.[3][4][5][6] Ensure gloves are of a sufficient thickness (at least 5-mil) for short-term splash protection.[7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical occurs. |
| Respiratory | NIOSH-approved Respirator | A respirator is necessary when there is a potential for inhaling dust or aerosols. For handling the solid, a particulate respirator (e.g., N95, P95, or P100) is recommended.[8] If vapors or mists are generated, an organic vapor/acid gas respirator cartridge should be used.[9][10][11][12][13] |
| Body | Laboratory Coat & Protective Clothing | A standard laboratory coat should be worn to protect against minor splashes. For tasks with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended. |
| Feet | Closed-toe Shoes | Never wear open-toed shoes in a laboratory setting. Sturdy, closed-toe shoes will protect your feet from spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all manipulations of this compound.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling the Chemical:
-
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust. Use techniques such as gentle scooping and weighing on a tared container within the fume hood.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.
3. Storage:
-
Segregation: Store this compound separately from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent violent reactions.[14][15][16][17]
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.
-
Secondary Containment: Utilize secondary containment, such as a chemically resistant tray, to contain any potential spills.[15][16]
Emergency Procedures: Be Prepared for the Unexpected
Spill Response:
-
Evacuate: Immediately evacuate the spill area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Fire Safety:
-
Extinguishing Media: In the event of a fire involving this compound, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8][18] Water spray can also be used to cool containers.[8]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service, in strict accordance with all local, state, and federal regulations.
By adhering to these comprehensive safety and handling protocols, you can significantly minimize the risks associated with this compound and ensure a secure laboratory environment for your vital research and development endeavors.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. gloves.com [gloves.com]
- 4. uk.unigloves.com [uk.unigloves.com]
- 5. soscleanroom.com [soscleanroom.com]
- 6. Nitrile Gloves Chemical Resistance Guide - Bergamot [bergamot.com.my]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. capotchem.com [capotchem.com]
- 9. eshop-best-chemical.com [eshop-best-chemical.com]
- 10. Organic Vapor/Acid Gas Cartridge, 2/Bx [meslifesafety.com]
- 11. 3M organic vapors & acid gases cartridge for half & full facepieces. | Sylprotec.com [sylprotec.com]
- 12. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 13. testequity.com [testequity.com]
- 14. Chemical Segregation | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 15. Chemical Segregation and Storage – USC Environmental Health & Safety [ehs.usc.edu]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. Organic foam extinguishers: the sustainable alternative [cws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
